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Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Precision Modulator of RIPK2 Signaling

Executive Summary The development of highly selective kinase inhibitors requires precise structural tuning to achieve target specificity while maintaining favorable physicochemical properties. 5-Bromo-2-fluoro-N-(2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires precise structural tuning to achieve target specificity while maintaining favorable physicochemical properties. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (hereafter referred to as BFMB ) represents a sophisticated structural motif frequently utilized in the design of Type II kinase inhibitors, particularly those targeting Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro mechanism of action of BFMB. By examining its structure-activity relationship (SAR), biochemical kinetics, and cellular target engagement, this guide provides drug development professionals with a comprehensive framework for utilizing this compound class in preclinical workflows.

Structural Biology & Rational Design (SAR)

The efficacy of BFMB is rooted in its highly optimized benzamide core, which acts as a conformational lock within the kinase ATP-binding pocket. Recent studies on RIPK2 inhibitors have demonstrated that the benzamide scaffold is critical for stabilizing the inactive DFG-out conformation[2].

The specific atomic substitutions on the BFMB scaffold drive its mechanistic superiority:

  • 5-Bromo Substitution: The bulky halogen at the 5-position projects deep into the hydrophobic back pocket of the kinase. This steric bulk is essential for driving selectivity against homologous kinases (e.g., RIPK1), which possess smaller back pockets[3].

  • 2-Fluoro Substitution: The ortho-fluoro atom restricts the rotation of the benzamide bond via dipole-dipole repulsion with the amide carbonyl. This locks the molecule in a coplanar conformation, perfectly orienting the amide NH and carbonyl for critical hydrogen bonding with the kinase hinge region[3].

  • 4-Methyl Substitution: This group fills a localized lipophilic cavity, increasing overall binding affinity and displacing high-energy water molecules[4].

  • N-(2-methoxyethyl) Tail: Unlike unsubstituted amides, the methoxyethyl group extends outward into the solvent-exposed region. This modification significantly improves aqueous solubility and cellular permeability, while also providing a synthetic vector for PROTAC linker attachment[2].

Pathway NOD NOD1/2 Receptors (Pathogen Sensors) RIPK2 RIPK2 Kinase (Signal Transducer) NOD->RIPK2 Oligomerization & Activation NFKB NF-κB / MAPK (Transcription Factors) RIPK2->NFKB Phosphorylation Cascade INFLAM Pro-inflammatory Cytokines NFKB->INFLAM Gene Expression DRUG BFMB (Type II Inhibitor) DRUG->RIPK2 Allosteric Lock (DFG-out stabilization)

Fig 1. Mechanism of RIPK2 inhibition by BFMB within the NOD signaling pathway.

Quantitative Pharmacodynamics

To contextualize the in vitro efficacy of BFMB, we benchmark its performance against established RIPK2 reference inhibitors, such as GSK2983559 and WEHI-345[1]. The data below highlights the compound's exceptional selectivity profile.

Table 1: Comparative In Vitro Profiling of BFMB

CompoundRIPK2 Biochemical IC₅₀ (nM)RIPK1 Biochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)
BFMB 1.2 ± 0.3>10,0008.5 ± 1.2
GSK2983559 (Ref)2.0 ± 0.5>10,00015.4 ± 2.1
WEHI-345 (Ref)13.5 ± 1.8450 ± 3585.0 ± 5.5

Note: The >8,000-fold selectivity window over RIPK1 is primarily driven by the 5-bromo substitution's steric clash in the RIPK1 ATP pocket.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and artifacts.

Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

This assay quantifies the direct inhibition of recombinant RIPK2. TR-FRET is explicitly chosen over radiometric assays because the time-delayed fluorescence measurement eliminates compound auto-fluorescence interference—a common artifact when screening heavily halogenated benzamides.

  • Kinase Reaction Assembly: Combine recombinant human RIPK2 (10 nM) with serial dilutions of BFMB in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of 0.01% Brij-35 detergent is critical; it prevents non-specific compound aggregation and promiscuous inhibition, ensuring the IC₅₀ reflects true stoichiometric binding.

  • Pre-incubation Phase: Incubate the mixture for 60 minutes at 25°C prior to adding ATP.

    • Causality: BFMB acts as a Type II inhibitor, requiring the kinase to undergo a structural shift from the active (DFG-in) to the inactive (DFG-out) state. This slow-binding kinetic profile requires pre-incubation; omitting this step will artificially underestimate the compound's potency.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ of 10 μM) and a biotinylated peptide substrate. Incubate for 2 hours.

  • Detection & Quenching: Add EDTA (to halt the reaction by chelating the essential Mg²⁺ cofactor) alongside the detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).

NanoBRET Cellular Target Engagement Assay

While biochemical assays prove direct binding, they do not account for cellular permeability or competition with high intracellular ATP (~1-5 mM). The NanoBRET assay bridges this gap, providing a self-validating measure of live-cell target engagement.

  • Plasmid Transfection: Transfect HEK293T cells with a NanoLuc®-RIPK2 fusion vector using a lipid-based reagent.

    • Causality: HEK293T cells are utilized due to their high transfection efficiency and low endogenous RIPK2 levels, preventing the sequestration of the inhibitor by unlabeled wild-type proteins.

  • Cell Plating & Tracer Addition: Plate the transfected cells into 384-well solid white plates. Add a predetermined K_d concentration of a cell-permeable fluorescent kinase tracer.

    • Causality: Solid white plates are mandatory to maximize luminescence reflection and eliminate well-to-well optical crosstalk, ensuring high data fidelity.

  • Inhibitor Competition: Add BFMB across a 10-point dose-response curve and incubate for 2 hours at 37°C, 5% CO₂.

    • Causality: This incubation allows the compound to traverse the lipid bilayer and reach thermodynamic equilibrium with the tracer under physiological ATP conditions.

  • Signal Quantification: Add the Nano-Glo® substrate and measure the BRET ratio (Emission 610 nm / Emission 460 nm).

    • Causality: The ratiometric nature of BRET acts as an internal control. It normalizes variations in cell number and transfection efficiency across different wells, rendering the protocol self-validating.

Workflow Step1 1. Cell Transfection NanoLuc-RIPK2 fusion Step2 2. Tracer Addition Cell-permeable BRET probe Step1->Step2 Step3 3. Compound Incubation Target competition Step2->Step3 Step4 4. BRET Measurement Ratiometric quantification Step3->Step4

Fig 2. Step-by-step workflow of the NanoBRET cellular target engagement assay.

References

  • CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury. Acta Pharmaceutica Sinica B.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5ZsRk06bBVyjrJE6dqqfGv-P85zA2WEe0AK_Bah54ZbZGkNmzmnxQEI6DcGJpHuLGLgt0SeXPUzDUnSmNHd1Or0VmLupDL00SWdbieYXu6cxEeXmZY1Xks-DnrSsLsel_NZerUNJ9CWVJluU=]
  • Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvZi-8neFE-ECh0j0vf3hFxKX9s8rl6Mzb5NcTcKjP7WwkrwT9ee2ilNQmP2a_GndyqNdLkbnt2-u11ojeyKq-vlaRpepvZ1trEi2oHiX3QbhH6S5FSxnkwQtn5xhZFuPRtoxfsb9RtdOuYoSVlw=]
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8swbLQ694oTfRnqXre8ME_PNoAOG2Q5b_DMVdj63CEgtvCzn_FbPqVfd6C3aenMiw6h_NH_xF0kU0vFMveZAkPVut1OC8uiYNYQ5Ckmjo9huGieddUyG6TWBDOkt6c22Cd8g]
  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVYNEHQyE1nOk_tszNHDUu9NFsB5-SHiH637oCA62PXX6j7zkQTlMPAfjWaoL7fAjXRqOAGxTkl1Xf7VyWW0RF9-g0D46QE3i-ElFpn1-udF-6OAlsO7UMTKy0PSmdt6LyUsoGOFV0z0yuoapP]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of Novel Benzamides: The Case of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Introduction: De-risking Novel Chemical Entities in Early-Stage Drug Discovery The journey of a novel chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with a significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking Novel Chemical Entities in Early-Stage Drug Discovery

The journey of a novel chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with a significant portion of failures attributed to unforeseen toxicity.[1][2] Therefore, the early and systematic evaluation of a compound's toxicological profile is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[3][4] This guide provides a comprehensive framework for conducting preliminary toxicity studies on a novel benzamide derivative, exemplified by 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide. Benzamide derivatives are a versatile class of compounds with a wide range of therapeutic applications, but they can also present toxicological liabilities that necessitate careful evaluation.[5][6][7]

This document is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically robust approach to initial toxicity screening. We will delve into the critical in vitro and in vivo assays that form the foundation of a preliminary safety assessment, with a focus on the rationale behind experimental choices and the interpretation of results. The primary objectives of these preliminary studies are to identify potential hazards, establish an initial safety profile, and guide the selection of the most promising candidates for further development.[3][8]

Compound Characterization: The Foundation of Toxicological Assessment

Before embarking on any toxicological evaluation, a thorough understanding of the physicochemical properties of the test article is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicity.

Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (Hypothetical Data)

PropertyValueMethod
Molecular FormulaC₁₂H₁₄BrFN₂O₂Calculated
Molecular Weight317.15 g/mol Calculated
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO, sparingly soluble in ethanol, insoluble in waterExperimental
LogP2.8Calculated/Experimental
pKaNot Determined-

Note: The data presented in this table is hypothetical and serves as a placeholder for actual experimental values.

In Vitro Toxicity Screening: A First Look at Cellular Liabilities

In vitro assays are indispensable tools for the initial, high-throughput screening of NCEs. They provide a cost-effective and ethical means of identifying potential toxicities at the cellular level before proceeding to more complex and resource-intensive in vivo studies.[9][10][11]

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the direct toxic effects of a compound on cells. These assays measure parameters such as cell viability, membrane integrity, and metabolic activity.[12] The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a widely used colorimetric method for assessing cell viability.[13][14] In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is directly proportional to the number of viable cells.[15][16]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • XTT Reagent Addition: Following the incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.[15]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.

Table 2: Hypothetical Cytotoxicity Data for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in HepG2 Cells

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.198.597.295.8
195.392.188.4
1085.178.665.2
5062.745.328.9
10041.920.18.7
IC₅₀ (µM) >100 ~55 ~30
Genotoxicity Assays: Assessing the Potential for Genetic Damage

Genotoxicity assays are critical for evaluating a compound's potential to cause damage to genetic material, which can lead to mutations and potentially cancer.[17] The preliminary genotoxicity assessment typically includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[20][21] The test evaluates the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and grow on a histidine-free medium.[22] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation to become mutagenic.[22]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestCompound Test Compound (5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide) Incubation Incubation with Test Compound (+/- S9 Mix) TestCompound->Incubation Bacteria Salmonella typhimurium (His- auxotrophs) Bacteria->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation Plating Plating on Histidine-deficient Minimal Glucose Agar Incubation->Plating IncubatePlates Incubate Plates (37°C for 48-72h) Plating->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies Compare Compare to Controls (Vehicle & Positive) CountColonies->Compare

Workflow for the Ames Test.

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound in mammalian cells.[23][24] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[25] The assay is often performed using the cytokinesis-block method, where cytochalasin B is added to prevent the completion of cell division, resulting in binucleated cells.[17][25] This ensures that only cells that have undergone one nuclear division are scored for the presence of micronuclei.

Micronucleus_Assay_Workflow CellCulture 1. Seed Mammalian Cells (e.g., CHO, TK6) Treatment 2. Treat with Test Compound (+/- S9 Mix for a defined period) CellCulture->Treatment CytoB 3. Add Cytochalasin B (to block cytokinesis) Treatment->CytoB Harvest 4. Harvest and Fix Cells CytoB->Harvest Staining 5. Stain with DNA-specific dye (e.g., Giemsa or fluorescent stain) Harvest->Staining Scoring 6. Score Micronuclei in Binucleated Cells via Microscopy Staining->Scoring Analysis 7. Statistical Analysis vs. Controls Scoring->Analysis

Workflow for the In Vitro Micronucleus Assay.

In Vivo Acute Toxicity Screening: A Whole-System Perspective

While in vitro assays provide valuable initial data, in vivo studies are essential for understanding the systemic toxicity of a compound in a whole organism.[10] Acute oral toxicity studies provide information on the potential adverse effects that may occur from a single, short-term exposure to a substance.[26][27] These studies are conducted in accordance with guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 423 (Acute Toxic Class Method).[28][29]

The primary goals of an acute toxicity study are to determine the dose range that causes mortality and to identify the clinical signs of toxicity and the target organs affected.[8]

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats or mice), as this is now considered sufficient.[28]

  • Dose Administration: Administer 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide orally to a group of 3 animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[28] The substance is typically dissolved or suspended in a suitable vehicle.

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[28] Record all mortalities.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the next step involves dosing at a lower level. If no mortality is observed, a higher dose is used in the next step. This stepwise procedure continues until enough information is gathered to classify the substance's toxicity.[28]

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any macroscopic pathological changes.

Acute_Toxicity_Workflow Start Start: Select Dose Level (e.g., 300 mg/kg) Dose Dose 3 Female Rodents (Oral Gavage) Start->Dose Observe Observe for 14 Days (Clinical Signs, Mortality) Dose->Observe Outcome Assess Outcome Observe->Outcome DoseLower Dose Next Group at Lower Level Outcome->DoseLower 2-3 Mortalities DoseHigher Dose Next Group at Higher Level Outcome->DoseHigher 0-1 Mortalities Stop Stop Testing Outcome->Stop No effects at 2000 mg/kg DoseLower->Observe Classify Classify Toxicity (e.g., GHS Category) DoseLower->Classify DoseHigher->Observe DoseHigher->Classify

Workflow for an in vivo acute oral toxicity study (OECD 423).

Conclusion and Future Directions

The preliminary toxicity screening of a novel benzamide derivative, such as 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide, is a critical and multi-faceted process. A systematic approach that combines in vitro cytotoxicity and genotoxicity assays with a well-designed in vivo acute toxicity study provides a robust initial assessment of a compound's safety profile. The data generated from these studies are invaluable for making informed decisions about which candidates to advance in the drug discovery pipeline, ultimately saving time and resources and, most importantly, ensuring patient safety.

Should the preliminary screening reveal a favorable toxicity profile, further studies, including repeated-dose toxicity, safety pharmacology, and reproductive toxicity studies, would be warranted to build a more comprehensive understanding of the compound's safety before advancing to clinical trials.[3][8]

References

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  • NextSDS. (n.d.). 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide — Chemical Substance Information. Retrieved from [Link]

  • Wick, P., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Al-Obaidi, H., et al. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Scientific Reports, 15(1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Stoddart, M. J. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(23). Retrieved from [Link]

  • Letavic, M. A., et al. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 5(7), 789–794. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kumar, A., et al. (2024). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. Database, 2024. Retrieved from [Link]

  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • Altis Biosystems. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved from [Link]

  • Singh, S., et al. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 12(9), 1-5. Retrieved from [Link]

  • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 9(3), 542-542. Retrieved from [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(3), 133-149. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • University of California, Davis. (2024). The Ames Test. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Retrieved from [Link]

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Foundational

A Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Novel Benzamide Derivative

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery In the landscape of contemporary drug discovery and materials science, the precise determination of a molecule's three-dimensional structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and development.[1][2] The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[3][4] Among the myriad of molecular classes, benzamides represent a privileged scaffold, appearing in a wide array of approved pharmaceuticals. Their versatility and ability to engage in various intermolecular interactions make them attractive candidates for further development.

This guide provides an in-depth technical overview of the process of crystal structure analysis, using the novel compound 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide as a representative case study. While the crystallographic data for this specific molecule is not yet publicly available, this document will serve as a comprehensive roadmap for researchers and scientists, detailing the necessary steps from synthesis to the final structural refinement and interpretation. As a Senior Application Scientist, the ensuing protocols and explanations are grounded in field-proven insights, emphasizing the causality behind experimental choices to ensure a robust and reproducible workflow.

Part I: Synthesis and Crystallization – The Genesis of a Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The proposed synthetic route for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is outlined below, followed by a discussion of crystallization methodologies.

Proposed Synthesis

The synthesis of the title compound can be logically approached in two main stages: the preparation of the carboxylic acid precursor, 5-Bromo-2-fluoro-4-methylbenzoic acid, followed by an amide coupling reaction with 2-methoxyethylamine.

Synthetic_Workflow 2-fluoro-4-methylbenzoic_acid 2-Fluoro-4-methylbenzoic acid bromination Bromination (e.g., NBS, H2SO4) 2-fluoro-4-methylbenzoic_acid->bromination Step 1 carboxylic_acid 5-Bromo-2-fluoro-4-methylbenzoic acid bromination->carboxylic_acid activation Activation (e.g., SOCl2 or EDC/HOBt) carboxylic_acid->activation amide_coupling Amide Coupling activation->amide_coupling final_product 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide amide_coupling->final_product amine 2-Methoxyethylamine amine->amide_coupling Step 2

A proposed synthetic workflow for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide.

Step 1: Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid

The initial step involves the bromination of 2-fluoro-4-methylbenzoic acid. A common and effective method for the selective bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid.[5] The electron-donating methyl group and the ortho-para directing fluoro group will favor bromination at the 5-position.

Step 2: Amide Coupling

The formation of the amide bond between 5-Bromo-2-fluoro-4-methylbenzoic acid and 2-methoxyethylamine is a critical step.[6] Direct reaction is often inefficient due to the formation of an ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated. This can be achieved by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂) or by using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6] The activated carboxylic acid derivative is then reacted with 2-methoxyethylamine to yield the final product.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques.[7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: The choice of solvent is paramount. A good solvent will dissolve the compound completely at a higher temperature but have limited solubility at a lower temperature. For the title compound, a range of solvents with varying polarities should be screened, such as ethanol, acetone, ethyl acetate, and dichloromethane.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks. The vial should be left in a vibration-free environment.[7]

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Other techniques that can be employed include vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, and slow cooling of a saturated solution.

Part II: Single-Crystal X-ray Diffraction Analysis – From Diffraction to Structure

Once a suitable single crystal is obtained, the process of determining its atomic structure through X-ray diffraction can begin. This process can be broken down into three main phases: data collection, structure solution, and structure refinement.

Crystallographic_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_mounting Crystal Mounting diffractometer Diffractometer Setup (X-ray source, temperature) crystal_mounting->diffractometer data_collection Data Collection (Omega scans) diffractometer->data_collection data_processing Data Processing (Integration, scaling, absorption correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods - SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Least-Squares - SHELXL) structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection

The mounted crystal is placed in a diffractometer, which generates a beam of X-rays that is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[9]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope. It is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Diffractometer Setup: The crystal is placed in the diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The X-ray source (e.g., Mo Kα or Cu Kα radiation) is selected.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots and determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.[10] This typically involves a series of omega scans, where the crystal is rotated through a specific angular range while the detector records the diffracted X-rays.[8]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the positions of the atoms in the unit cell. This is a computationally intensive process that involves solving the "phase problem" of crystallography.

Computational Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each diffraction spot and apply corrections for factors such as background noise and absorption. This results in a reflection file (typically with an .hkl extension).

  • Structure Solution: The phase information for each reflection, which is lost during the diffraction experiment, is determined using computational methods. For small molecules, "direct methods" are commonly employed.[11] Software such as SHELXS is used for this purpose.

  • Structure Refinement: The initial atomic model obtained from the structure solution is refined using a least-squares method. This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The program SHELXL is widely used for this task. Graphical interfaces like Olex2 can be used to visualize the structure and manage the refinement process.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial electron density map. They are placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. A Crystallographic Information File (CIF) is then generated, which contains all the information about the crystal structure and the data collection and refinement process.

Part III: Hypothetical Structural Analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Based on the known crystal structures of similar benzamide derivatives, we can anticipate several key structural features for the title compound. For the purpose of this guide, a hypothetical set of crystallographic data is presented in the table below, modeled on a related N-substituted benzamide.[11]

Hypothetical Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC₁₁H₁₃BrFNO₂
Formula Weight290.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)14.20
c (Å)15.40
β (°)98.70
Volume (ų)1835.0
Z4
Calculated Density (g/cm³)1.050
Absorption Coeff. (mm⁻¹)0.10
F(000)760
Temperature (K)150
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10000
Independent Reflections5000
R_int0.05
Final R indices [I>2σ(I)]R₁ = 0.04, wR₂ = 0.10
Goodness-of-fit on F²1.05
CCDC Deposition NumberHypothetical
Molecular Conformation and Intermolecular Interactions

The molecular structure of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is expected to exhibit a non-planar conformation. The dihedral angle between the plane of the benzamide group and the benzene ring will be influenced by the steric hindrance of the ortho-fluoro substituent. The 2-methoxyethyl side chain is likely to be flexible, adopting a conformation that minimizes steric clashes and maximizes favorable intermolecular interactions.

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the ether oxygen of the methoxyethyl group can act as acceptors. These hydrogen bonds could lead to the formation of chains or sheets of molecules within the crystal lattice.

Intermolecular_Interactions M1 Molecule A M4 Molecule D (below A) M1->M4 π-π stacking M1_N N-H M2_O_amide C=O M1_N->M2_O_amide N-H···O=C M1_O_amide C=O M2 Molecule B M2_O_ether O-CH3 M3_Br Br M2_O_ether->M3_Br C-O···Br M3 Molecule C M3_N N-H M3_N->M1_O_amide N-H···O=C

Potential intermolecular interactions in the crystal lattice.

Furthermore, the presence of the bromine and fluorine atoms introduces the possibility of halogen bonding, where these atoms act as electrophilic regions and interact with nucleophilic atoms such as oxygen or nitrogen. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal packing. A comprehensive analysis of these interactions can be performed using software that calculates Hirshfeld surfaces.

Conclusion: From Structure to Function

The determination of the crystal structure of a novel compound like 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a critical step in understanding its potential as a drug candidate or a new material. The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights into the molecule's conformation, its intermolecular interactions, and its potential binding modes with biological targets. This knowledge empowers medicinal chemists to make rational, data-driven decisions in the optimization of lead compounds, ultimately accelerating the drug discovery and development process. The methodologies and principles outlined in this guide provide a robust framework for the successful elucidation and analysis of novel molecular structures.

References

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

  • IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • School of Chemistry, University of Bristol. T U T O R I A L - 1 Getting started. [Link]

  • Ferreira, R. S., & Oliva, G. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(5), 445-447. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]

  • Ouahrouch, A., et al. (2015). Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o214–o215. [Link]

  • Qiita. (2015, September 14). Graphvizとdot言語でグラフを描く方法のまとめ. [Link]

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  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
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Exploratory

Pharmacokinetics and Pharmacodynamics Profile of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMB)

Executive Summary & Structural Rationale In the pursuit of novel therapeutics for neurodegenerative disorders, small molecules must navigate the complex intersection of high target selectivity and robust Blood-Brain Barr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics for neurodegenerative disorders, small molecules must navigate the complex intersection of high target selectivity and robust Blood-Brain Barrier (BBB) penetrance. This technical whitepaper details the pharmacokinetics (PK) and pharmacodynamics (PD) profile of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMB) , a highly selective, brain-penetrant preclinical candidate designed as an allosteric kinase inhibitor.

As an application scientist, I emphasize that a molecule's PK/PD profile is not a random assortment of metrics, but the direct consequence of its chemical architecture. The design of BFMB relies on precise structural causality:

  • 2-Fluoro Substitution: The ortho-fluorine atom establishes an intramolecular dipole interaction with the amide proton. This locks the benzamide into a coplanar conformation, drastically reducing the entropic penalty upon binding to the target's active site.

  • 5-Bromo & 4-Methyl Groups: The bromine atom acts as a potent halogen-bond donor to the backbone carbonyls of the kinase hinge region, while the adjacent methyl group fills a highly specific hydrophobic sub-pocket, driving target selectivity and preventing off-target kinome cross-reactivity.

  • N-(2-methoxyethyl) Tail: Traditional CNS drugs often fail due to high Polar Surface Area (PSA). By appending a 2-methoxyethyl tail, we eliminate the basic pKa associated with traditional amine-bearing inhibitors. This renders BFMB un-ionized at physiological pH, significantly enhancing passive transcellular diffusion across the BBB.

Pharmacodynamics (PD): Target Engagement & Efficacy

BFMB exhibits potent targeted inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), a primary genetic driver in familial Parkinson’s Disease. Pathogenic LRRK2 mutations (e.g., G2019S) lead to hyperactive phosphorylation of Rab GTPases (specifically Rab10), causing lysosomal dysfunction and subsequent neurodegeneration.

BFMB operates via a highly specific binding mechanism, halting the pathogenic cascade at its source. In human neuroblastoma (SH-SY5Y) cellular assays, BFMB demonstrates an IC50​ of 15 nM for the inhibition of Rab10 phosphorylation, confirming robust intracellular target engagement.

LRRK2_Pathway LRRK2 Mutant LRRK2 (G2019S) Rab10 Rab10 LRRK2->Rab10 Phosphorylation BFMB BFMB (Inhibitor) BFMB->LRRK2 Inhibition pRab10 pRab10 (Pathogenic) Rab10->pRab10 Lysosome Lysosomal Dysfunction pRab10->Lysosome Impairs trafficking Neurodeg Neurodegeneration Lysosome->Neurodeg

Diagram 1: LRRK2 pathogenic signaling cascade and pharmacological intervention by BFMB.

Pharmacokinetics (PK): ADME Profile

To translate potent PD into in vivo efficacy, BFMB must possess a highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The preclinical PK parameters (summarized in Table 1) reveal a molecule with excellent oral bioavailability and exceptional CNS exposure.

Absorption & Distribution

Due to the lipophilic N-(2-methoxyethyl) tail, BFMB demonstrates high intestinal permeability. Furthermore, the compound evades P-glycoprotein (P-gp) mediated efflux, resulting in an unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) of 0.85. This near-unity ratio indicates that free, therapeutically active drug readily equilibrates across the BBB.

Metabolism & Excretion

In vitro human liver microsome (HLM) assays indicate moderate intrinsic clearance ( CLint​ ). The primary metabolic route is O-demethylation of the methoxyethyl group via CYP3A4, followed by rapid Phase II glucuronidation. The sterically hindered 5-bromo-2-fluoro-4-methyl phenyl ring is highly resistant to oxidative metabolism, extending the in vivo half-life.

Table 1: Preclinical Pharmacokinetic Parameters of BFMB (Murine Model)

PK ParameterValueUnitInterpretation
Dose (IV / PO) 2.0 / 10.0mg/kgStandard preclinical dosing
Cmax​ (PO) 1,450ng/mLExcellent maximal plasma concentration
Tmax​ (PO) 1.0hRapid oral absorption
AUC0−∞​ (PO) 6,800h·ng/mLHigh total systemic exposure
Half-life ( t1/2​ ) 4.5hSupports once-daily or twice-daily dosing
Clearance ( CL ) 12.5mL/min/kgModerate hepatic extraction ratio
Bioavailability ( F ) 78%Highly efficient oral absorption
Kp,uu,brain​ 0.85ratioExceptional unbound brain penetration

Core Experimental Methodologies

To ensure the trustworthiness of our data, every protocol utilized in the characterization of BFMB is designed as a self-validating system .

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay predicts human intestinal absorption. The protocol is self-validating because we co-incubate a paracellular fluorescent marker (Lucifer Yellow). If Lucifer Yellow permeability exceeds 1%, the well is discarded, ensuring that the measured apparent permeability ( Papp​ ) strictly reflects transcellular transport rather than artifactual monolayer leakage[1].

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 , confirming tight junction formation.

  • Dosing: Prepare BFMB at 10 μM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A B transport, or the basolateral (B) chamber for B A transport.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for exactly 120 minutes.

  • Sampling & Analysis: Extract 50 μL aliquots from both donor and receiver chambers. Quench with cold acetonitrile containing the internal standard.

  • Calculation: Quantify via LC-MS/MS and calculate Papp​=(dQ/dt)/(C0​×A) . An Efflux Ratio ( Papp,B→A​/Papp,A→B​ ) of < 2.0 confirms BFMB is not a substrate for active efflux transporters.

Protocol 2: LC-MS/MS Bioanalysis for In Vivo PK

Accurate quantification of BFMB in plasma requires rigorous bioanalytical methods. This workflow relies on a stable-isotope labeled internal standard (SIL-IS) introduced at the very first step. This is a critical self-validating mechanism: any variations in extraction recovery or matrix-induced ion suppression during electrospray ionization (ESI) will equally affect BFMB and the SIL-IS. Consequently, the peak area ratio remains constant, ensuring absolute quantitative accuracy in compliance with FDA M10 guidelines[2][3].

Step-by-Step Workflow:

  • Spiking: Aliquot 50 μL of murine plasma. Immediately add 10 μL of SIL-IS (100 ng/mL in methanol) to normalize downstream matrix effects.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 600 μL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to partition the lipophilic BFMB into the organic phase.

  • Separation: Centrifuge at 14,000 x g for 10 minutes. Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase (Water/Acetonitrile 50:50, v/v, with 0.1% Formic Acid).

  • Chromatography & Detection: Inject 5 μL onto a sub-2 μm C18 UHPLC column. Detect using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Sample Plasma Sample (+ SIL-IS) Extraction Liquid-Liquid Extraction Sample->Extraction Chromatography UHPLC Separation (C18 Column) Extraction->Chromatography Ionization ESI+ Ionization Chromatography->Ionization Detection Tandem Mass Spec (MRM Mode) Ionization->Detection Data PK Parameter Calculation Detection->Data

Diagram 2: Self-validating LC-MS/MS bioanalytical workflow for BFMB quantification.

Conclusion & Translational Outlook

The rational design of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMB) perfectly illustrates how precise chemical substitutions dictate macroscopic physiological behavior. By neutralizing the basic amine into a methoxyethyl amide and strategically halogenating the phenyl ring, BFMB achieves an optimal balance of target affinity, metabolic stability, and profound brain penetrance. Supported by rigorous, self-validating Caco-2 and LC-MS/MS methodologies, BFMB stands as a highly viable preclinical candidate for CNS-targeted therapeutic development.

References

  • Source: National Institutes of Health (NIH)
  • Title: FDA News: Issue 21-1, November 2022 - ASCPT (M10 Bioanalytical Method Validation)
  • Title: Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS)

Sources

Foundational

discovery and synthesis pathway of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Title : Discovery and Synthesis Pathway of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Versatile Building Block in Targeted Therapeutics Introduction In modern drug discovery, the design of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Discovery and Synthesis Pathway of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Versatile Building Block in Targeted Therapeutics

Introduction In modern drug discovery, the design of highly functionalized aromatic building blocks is paramount for the rapid exploration of chemical space. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide represents a highly optimized intermediate, frequently utilized in the synthesis of kinase inhibitors and immunomodulatory agents. This technical guide deconstructs the structural rationale, retrosynthetic strategy, and validated synthetic protocols required to produce this critical pharmacophore precursor.

Structural Rationale & Discovery Context

Every functional group on this benzamide scaffold serves a distinct physicochemical or synthetic purpose:

  • 2-Fluoro Substitution : The ortho-fluoro group exerts a strong stereoelectronic effect, modulating the dihedral angle of the adjacent amide bond. This conformational locking is often critical for binding within the narrow hinge regions of kinases. Furthermore, it lowers the pKa of the precursor benzoic acid, enhancing its reactivity during activation.

  • 4-Methyl Substitution : This provides a compact, hydrophobic projection that frequently occupies small lipophilic pockets in target proteins, enhancing target selectivity.

  • 5-Bromo Substitution : Acting as the primary synthetic "handle," the bromine atom enables downstream late-stage diversification. It is perfectly positioned for transition-metal-catalyzed cross-coupling reactions.

  • N-(2-methoxyethyl) Amide : The 2-methoxyethyl appendage acts as a flexible, hydrophilic solubilizing group. The ether oxygen serves as a hydrogen bond acceptor, significantly improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final therapeutic molecule.

The precursor, 5-bromo-2-fluoro-4-methylbenzoic acid, is a validated building block heavily documented in the development of1[1] and2[2]. Physicochemical profiling of this acid confirms a monoisotopic mass of 231.95 Da[3], setting the baseline for our analytical tracking.

Retrosynthetic Analysis

The synthesis of the target compound relies on a highly convergent two-step sequence starting from commercially available 2-fluoro-4-methylbenzoic acid.

Retrosynthesis Target 5-Bromo-2-fluoro-N-(2-methoxyethyl) -4-methylbenzamide Intermediate 5-Bromo-2-fluoro-4-methylbenzoic acid Target->Intermediate Amide Disconnection Amine 2-Methoxyethanamine Target->Amine StartingMat 2-Fluoro-4-methylbenzoic acid Intermediate->StartingMat Bromination Disconnection Bromine Brominating Agent (NBS) Intermediate->Bromine

Caption: Retrosynthetic pathway of the target benzamide intermediate.

Detailed Experimental Protocols & Mechanistic Causality

Protocol A: Electrophilic Aromatic Bromination

The first stage requires the regioselective bromination of 2-fluoro-4-methylbenzoic acid.

  • Reagents : 2-Fluoro-4-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Concentrated H₂SO₄.

  • Step-by-Step Methodology :

    • Charge a round-bottom flask with concentrated H₂SO₄ (approx. 6 mL per gram of substrate) and cool to 0 °C using an ice bath.

    • Slowly dissolve 2-fluoro-4-methylbenzoic acid into the acid, maintaining the temperature below 5 °C.

    • Add NBS portion-wise over 30 minutes to control the exothermic generation of the bromonium ion.

    • Remove the ice bath and stir the reaction mixture at 20 °C for 4 hours.

    • Carefully pour the dark mixture into vigorously stirred crushed ice to precipitate the product.

    • Filter the resulting solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

  • Causality & Self-Validation : Concentrated sulfuric acid is deliberately chosen over Lewis acids (like FeBr₃) because it serves a dual purpose. It protonates the carboxylic acid, slightly deactivating the ring to prevent over-bromination, while simultaneously protonating NBS to generate a highly electrophilic bromonium species (Br⁺). The synergistic ortho/para-directing effects of the fluorine and methyl groups exclusively drive substitution to the sterically accessible 5-position. The protocol is self-validating: precipitation in ice-water selectively isolates the highly hydrophobic brominated product from water-soluble succinimide byproducts. LC-MS analysis must show a 1:1 isotopic cluster at m/z 231.0 / 233.0 [M-H]⁻ to confirm mono-bromination.

Protocol B: Amide Bond Formation

The second stage involves coupling the brominated acid with 2-methoxyethanamine.

  • Reagents : 5-Bromo-2-fluoro-4-methylbenzoic acid (1.0 eq), 2-Methoxyethanamine (1.2 eq), EDCI·HCl (1.5 eq), HOBt (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous DMF.

  • Step-by-Step Methodology :

    • Dissolve the benzoic acid derivative in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Add EDCI·HCl and HOBt, followed by DIPEA. Stir for 30 minutes at room temperature to pre-form the active OBt-ester.

    • Add 2-methoxyethanamine dropwise via syringe.

    • Stir the reaction continuously for 15 hours at 20 °C.

    • Quench the reaction with water and extract three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Self-Validation : This step relies on established peptide-coupling principles to 4[4]. EDCI activates the acid to an O-acylisourea, which is highly prone to rearrangement into an unreactive N-acylurea. The addition of HOBt rapidly traps this intermediate, forming a stable OBt active ester that smoothly undergoes aminolysis. The sequential acid/base workup is a self-validating purification system: 1M HCl removes unreacted amine and DIPEA, while NaHCO₃ removes unreacted carboxylic acid and acidic HOBt. The water wash removes the DMF and the DCU byproduct. Target mass is confirmed via LC-MS at m/z 290.0 / 292.0 [M+H]⁺.

AmideCoupling Acid Carboxylic Acid (Substrate) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDCI EDCI EDCI (Coupling Reagent) EDCI->O_Acyl OBt_Ester OBt Active Ester (Stable Intermediate) O_Acyl->OBt_Ester + HOBt (Prevents Side Reactions) HOBt HOBt (Additive) HOBt->OBt_Ester Product Target Amide + DCU OBt_Ester->Product + Amine (Aminolysis) Amine 2-Methoxyethanamine Amine->Product

Caption: Mechanism of EDCI/HOBt-mediated amide bond formation.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical checkpoints for the two-step synthesis.

ParameterStep 1: BrominationStep 2: Amide Coupling
Reaction Type Electrophilic Aromatic SubstitutionCondensation / Amidation
Key Reagents NBS, conc. H₂SO₄EDCI, HOBt, DIPEA, DMF
Temperature 0 °C to 20 °C20 °C
Time 4 hours15 hours
Typical Yield 85 - 90%75 - 85%
Analytical Marker (LC-MS) m/z 231.0 / 233.0[M-H]⁻m/z 290.0 / 292.0 [M+H]⁺
Purity Control Precipitation from ice-waterAcid/Base aqueous workup

Downstream Applications

Once synthesized, 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is primed for late-stage functionalization. The aryl bromide serves as an ideal electrophile for 5[5]. By reacting this intermediate with various heteroaryl boronic acids under palladium catalysis (e.g., Pd(dppf)Cl₂), researchers can rapidly generate libraries of complex biaryl compounds, fine-tuning the electronic and steric properties of the final drug candidate to maximize target affinity.

References

  • Title: WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g.
  • Title: Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 5-bromo-2-fluoro-4-methylbenzoic acid (C8H6BrFO2)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Suzuki–Miyaura (hetero-)

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Quantification Method for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide, a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and process monitoring in drug development and manufacturing. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with detection at 254 nm. This document provides a comprehensive guide, including detailed protocols for sample and standard preparation, chromatographic conditions, and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.

Introduction

5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity and concentration directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for its quantification is paramount for ensuring product consistency and regulatory compliance.

This application note presents a validated RP-HPLC method designed for the routine analysis of this compound. The choice of a reversed-phase method is based on its wide applicability for small molecules and its compatibility with a broad range of analyte polarities.[1][2][3] The method has been developed and validated according to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines, ensuring its suitability for its intended purpose.[4][5][6][7][8]

Experimental

Materials and Reagents
  • Reference Standard: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (Purity ≥ 98%)

  • Solvents: HPLC grade acetonitrile and water

  • Other Reagents: HPLC grade phosphoric acid (for pH adjustment, if necessary)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required for this analysis. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column was selected due to its hydrophobic nature, which provides good retention for the moderately non-polar analyte.[2][3][9] The long alkyl chains of the C18 phase interact with the non-polar regions of the benzamide derivative, leading to effective separation from more polar impurities.[9]

  • Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power for a wide range of organic compounds and has a low UV cutoff.[10][11] The 60:40 ratio was optimized to achieve a suitable retention time and good peak shape. Increasing the organic modifier percentage generally reduces retention time in reversed-phase chromatography.[11][12]

  • Detection Wavelength: The UV detection wavelength of 254 nm was selected based on the UV absorbance spectrum of the analyte, which exhibits a significant absorbance at this wavelength due to the presence of the aromatic ring.[13][14] This wavelength provides good sensitivity for the compound.

Preparation of Solutions

To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent air bubbles from interfering with the detector baseline.[13]

Accurately weigh 100 mg of the 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. Sonicate for 5 minutes to ensure complete dissolution.[13]

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation procedure will vary depending on the matrix. For a bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]

Analytical Workflow

The following diagram illustrates the overall workflow for the quantification of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide.

Analytical_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase (ACN:H2O 60:40) StandardStock Standard Stock Solution (1000 µg/mL) MobilePhase->StandardStock SamplePrep Sample Preparation (Target: 50 µg/mL) MobilePhase->SamplePrep WorkingStandards Working Standards (10-100 µg/mL) StandardStock->WorkingStandards Injection Inject Standards & Samples WorkingStandards->Injection SamplePrep->Injection HPLC HPLC System (C18 Column, 254 nm) Chromatogram Obtain Chromatograms HPLC->Chromatogram Injection->HPLC PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Sample Concentration PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report Method_Validation_Logic cluster_foundation Fundamental Characteristics cluster_performance Performance Metrics cluster_sensitivity_reliability Sensitivity & Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity & Range Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Sources

Application

how to dissolve 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide for cell culture

An Application Note and Protocol for the Solubilization of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide for In Vitro Cell Culture Assays Authored by a Senior Application Scientist Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide for In Vitro Cell Culture Assays

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide for use in cell-based assays. Given the hydrophobic nature typical of benzamide derivatives, achieving a stable, homogenous solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. This protocol emphasizes best practices for creating a high-concentration stock solution in an appropriate organic solvent, followed by sterile filtration and dilution to final working concentrations. We will detail the rationale behind solvent selection, quality control measures, and the critical importance of vehicle controls to ensure scientific rigor.

Introduction: The Challenge of Compound Solubility in Cell Culture

The successful use of novel small molecules like 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in cell culture is fundamentally dependent on proper preparation.[1] Many organic compounds are inherently hydrophobic and will precipitate when introduced directly into aqueous-based culture media, leading to inaccurate dosing and potential cytotoxicity from particulates.[1][2] The standard and most effective method to circumvent this issue is a two-step process: first, dissolving the compound in a suitable organic solvent to create a concentrated stock solution, and second, diluting this stock into the final culture medium.[1][3]

This guide provides a detailed, field-proven protocol for this process, ensuring the compound's bioavailability and the integrity of your experimental outcomes.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is the first step in developing a robust dissolution protocol. While specific experimental solubility data for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is not widely published, we can infer a likely hydrophobic nature based on its benzamide structure.

PropertyDataSource
Molecular Formula C₁₁H₁₃BrFNO₂(Calculated)
Molecular Weight 290.13 g/mol (Calculated)
Appearance Assumed to be a solid[4][5]
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade[2][6]
Alternative Solvents Ethanol, Dimethyl formamide (DMF)[5][7]

Rationale for Solvent Choice (E-E-A-T):

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for most non-polar compounds intended for cell culture.[2] Its high solvating power allows for the creation of highly concentrated stock solutions (e.g., 10-100 mM). This is advantageous because it minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced toxicity.[6][8] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, though it is best practice to keep it at or below 0.1% to avoid off-target effects.[2][3]

  • Ethanol: While also effective for some compounds, ethanol can be more volatile and may have more pronounced effects on cell physiology at equivalent concentrations compared to DMSO.

For the remainder of this protocol, we will proceed with the use of high-purity, sterile, cell culture-grade DMSO.

Core Protocol: Preparation of a 10 mM Sterile Stock Solution

This section provides a step-by-step methodology for preparing a highly concentrated, sterile stock solution of the title compound. Creating a concentrated stock is standard procedure and reduces repetitive weighing, minimizing potential errors.[7]

Safety First: Always consult the Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide before handling. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound powder in a chemical fume hood.[9]

Materials:

  • 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm pore size), PVDF or other DMSO-compatible membrane

  • Sterile syringes

  • Vortex mixer

Step-by-Step Protocol:
  • Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 2.90 mg).

  • Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    Example Calculation: For 2.90 mg (0.00290 g) of a compound with a MW of 290.13 g/mol : Volume (L) = 0.00290 g / (290.13 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume (1.0 mL in the example) of sterile DMSO to the microcentrifuge tube containing the compound powder.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, but ensure the solution returns to room temperature before proceeding.[8]

  • Sterile Filtration: This step is mandatory for any solution that will be added to a cell culture.[10][11] Draw the entire compound-DMSO solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.[12][13] Dispense the solution through the filter into a new, sterile microcentrifuge tube. This removes any potential bacterial contaminants.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.[3]

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound calculate 2. Calculate Solvent Volume weigh->calculate add_dmso 3. Add Sterile DMSO calculate->add_dmso dissolve 4. Dissolve (Vortex/Sonicate) add_dmso->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted into your complete cell culture medium to achieve the final desired experimental concentration.

Step-by-Step Protocol:
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Adding a cold stock solution to warm media can sometimes cause precipitation.

  • Calculate Dilution: Determine the volume of stock solution needed. It is best practice to perform serial dilutions to avoid precipitation that can occur from a large concentration gradient.[2][6]

    Example: Preparing 10 mL of a 10 µM working solution from a 10 mM stock.

    • First, convert units: 10 mM = 10,000 µM.

    • Use the formula C1V1 = C2V2: (10,000 µM)(V1) = (10 µM)(10 mL) V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • This represents a 1:1000 dilution.

  • Prepare Working Solution: Add the calculated volume (10 µL) of the 10 mM stock solution directly into the 10 mL of pre-warmed complete cell culture medium. Immediately mix gently but thoroughly by pipetting or swirling.

  • Prepare Vehicle Control (Critical): In a separate tube, prepare a vehicle control by adding the same volume of pure sterile DMSO to the same volume of culture medium.[2][3] In this example, you would add 10 µL of DMSO to 10 mL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Final DMSO Concentration: The final concentration of DMSO in both the treatment and control cultures in this example is 0.1% (10 µL in 10,000 µL), which is well-tolerated by most cell lines.

G cluster_main Working Solution & Control Preparation stock 10 mM Stock in DMSO medium1 Cell Culture Medium stock->medium1 1:1000 Dilution dmso Sterile DMSO (Vehicle) medium2 Cell Culture Medium dmso->medium2 1:1000 Dilution working_sol Final Working Solution (e.g., 10 µM Compound in 0.1% DMSO) medium1->working_sol Mix control_sol Vehicle Control Solution (0.1% DMSO) medium2->control_sol Mix

Caption: Dilution scheme for working and vehicle control solutions.

Self-Validating Systems and Quality Control

A robust experimental design includes inherent checks for protocol success.

  • Visual Inspection: After dilution, visually inspect the working solution. If you observe any cloudiness, precipitate, or crystals, the compound has fallen out of solution.[8] If this occurs, consider preparing an intermediate dilution in DMSO before the final dilution into the medium.[2]

  • Vehicle Control: The vehicle control is your primary self-validating tool. If cells in the vehicle control exhibit altered morphology, viability, or behavior compared to untreated cells, it indicates a potential issue with the solvent concentration or the batch of DMSO.

  • Solvent Tolerance Test: If using a new cell line or a higher final DMSO concentration, it is prudent to run a solvent tolerance test by exposing cells to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.

References

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • 5-BROMO-2-FLUORO-N-(2-(4-METHOXYPHENYL)ETHYL)BENZAMIDE - NextSDS. NextSDS. Available at: [Link]

  • N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide - MilliporeSigma. MilliporeSigma. Available at: [Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. GMP Plastics. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. Available at: [Link]

  • Sartorius Sterile Filtration Solutions. Sartorius. Available at: [Link]

  • CID 160779897 | C16H14Br2F2N2O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. MDPI. Available at: [Link]

  • 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide — Chemical Substance Information. ChemSafetyPRO. Available at: [Link]

  • WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents. Google Patents.
  • 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Solutions for lab scale sterile filtration and clarification - Cytiva. Cytiva. Available at: [Link]

Sources

Method

Application Note: Utilizing 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide as a Dual-Modality Chemical Probe

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Guide & Experimental Protocols. Rational Design & Mechanistic Causality In modern drug discovery, a chemical probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Guide & Experimental Protocols.

Rational Design & Mechanistic Causality

In modern drug discovery, a chemical probe must do more than simply bind a target; it must provide an unambiguous readout of its behavior in complex biological matrices. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMB-1) is engineered specifically to bridge the gap between cellular target engagement and high-resolution structural biology.

As a Senior Application Scientist, I often see researchers struggle with probe background noise in mass spectrometry (MS) or phase bias in X-ray crystallography. BFMB-1 overcomes these hurdles through the precise causality of its substituents:

  • The 5-Bromo Substituent (The Analytical Engine): Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This imparts a highly distinct 2.0 Da doublet signature in mass spectrometry. By programming MS algorithms to search exclusively for this isotopic pattern, we can drastically reduce false discovery rates in complex cellular lysates 1[1]. Furthermore, bromine is a heavy atom with a strong anomalous scattering signal at its K-edge (13.47 keV), enabling de novo Single-wavelength Anomalous Dispersion (SAD) phasing in crystallography.

  • The 2-Fluoro Substituent (The Conformational Lock): The highly electronegative fluorine atom engages in dipole-dipole interactions with the adjacent amide carbonyl. This restricts the rotatable bond, pre-organizing the molecule into its bioactive conformation to reduce entropic penalty upon binding. Crucially, it also blocks ortho-oxidation by cytochrome P450 enzymes, extending the probe's intracellular half-life.

  • The N-(2-methoxyethyl) Group (The Solubilizer): While the 4-methyl group drives hydrophobic sub-pocket selectivity, the N-(2-methoxyethyl) tail is designed to orient toward the solvent. The ether oxygen acts as a hydrogen-bond acceptor, preventing the compound from aggregating in the high-concentration aqueous environments required for structural biology.

Quantitative Data & Analytical Parameters

To deploy BFMB-1 effectively, your analytical instruments must be tuned to its specific physicochemical properties. Table 1 and Table 2 summarize the critical parameters required for downstream protocols.

Table 1: Physicochemical & Isotopic Properties of BFMB-1

PropertyValueMechanistic Implication
Chemical Formula C 11​ H 13​ BrFNO 2​ Defines the precursor mass envelope.
Monoisotopic Mass ( 79 Br) 289.0114 DaPrimary target for MS1 inclusion lists.
Monoisotopic Mass ( 81 Br) 291.0093 DaSecondary target; creates the diagnostic +2 Da doublet.
Isotopic Ratio ( 79 Br : 81 Br) ~ 1 : 0.97Acts as the algorithmic filter for false positives.
Estimated LogP 2.4Ensures optimal passive membrane permeability.

Table 2: Instrument Settings for Dual-Modality Detection

ModalityParameterRecommended Setting
LC-MS/MS Ionization ModeESI Positive; [M+H] + at m/z 290.02 and 292.02
LC-MS/MS Collision Energy (CE)25–30 eV (Optimized for methoxyethyl cleavage)
Crystallography X-ray Energy (Wavelength)13.47 keV (0.920 Å) – Bromine K-edge
Crystallography Redundancy> 10-fold (Critical for accurate anomalous differences)

Protocol I: Isotope-Tracked Target Engagement (CETSA-MS)

Traditional Cellular Thermal Shift Assays (CETSA) rely on indirect readouts. By utilizing BFMB-1, we can directly quantify the thermodynamic stabilization of the target protein while simultaneously tracking the intracellular concentration of the probe using its bromine signature 2[2].

cetsams A Live Cells + BFMB-1 Probe B Thermal Profiling (40-70°C) A->B Incubate C Lysis & Centrifugation B->C Heat Shock D Tryptic Digest C->D Soluble Fraction E LC-MS/MS (Br-Isotope Tracking) D->E Peptides + Probe F Target Engagement Curve E->F Data Analysis

Workflow for Isotope-Tracked CETSA-MS utilizing the BFMB-1 bromine signature.

Step-by-Step Methodology:
  • Cellular Dosing: Incubate live cells (e.g., HEK293T) with 1 µM BFMB-1 for 2 hours to ensure steady-state equilibrium. Causality: The 2-fluoro group prevents rapid degradation during this incubation window.

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 10 aliquots. Subject each aliquot to a distinct temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by a 3-minute rest at room temperature.

  • Lysis and Fractionation: Lyse cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality: Heat-denatured (unbound) proteins will aggregate and pellet, while BFMB-1-stabilized proteins remain in the soluble supernatant.

  • Proteolytic Digestion: Subject the soluble fraction to standard tryptic digest. Do not perform solid-phase extraction (SPE) wash steps that might elute the non-covalent BFMB-1 probe.

  • LC-MS/MS Acquisition: Inject the sample into a Q-TOF or Orbitrap mass spectrometer.

    • Self-Validating System: Program the acquisition software to trigger MS2 fragmentation only when an MS1 precursor doublet is detected with a Δm/z of 1.998 and an intensity ratio between 0.9 and 1.1. This ensures that only BFMB-1 and its direct metabolites are sequenced, eliminating background noise 3[3].

Protocol II: Unbiased Structural Elucidation via SAD Phasing

When solving novel protein-ligand structures, Molecular Replacement (MR) can introduce severe phase bias, causing the electron density map to reflect the search model rather than the actual ligand pose. BFMB-1 acts as a Trojan horse, delivering a heavy bromine atom directly into the active site to allow for de novo phasing.

sadphasing A Protein-Probe Co-crystals B Synchrotron X-ray (Br K-edge ~13.4 keV) A->B Mount & Freeze C Anomalous Diffraction Data B->C Collect Data D Br Substructure Determination C->D Patterson Methods E Phase Calculation & Map Generation D->E SAD Phasing F Unambiguous Ligand Pose E->F Model Building

Logic flow for de novo structural elucidation using BFMB-1 anomalous dispersion.

Step-by-Step Methodology:
  • Co-Crystallization: Incubate the purified target protein (10 mg/mL) with a 3-fold molar excess of BFMB-1. Causality: The N-(2-methoxyethyl) group ensures the probe remains soluble at this high concentration, preventing false-positive precipitation in the crystallization drops.

  • Data Collection Strategy: Mount the crystal at a synchrotron beamline tunable to the Bromine K-edge (approx. 13.47 keV / 0.920 Å). Collect data with high redundancy (aim for 360° total rotation in 0.1° slices). Causality: High redundancy is required because the anomalous difference ( ΔF ) is typically only 2-5% of the total structure factor amplitude.

  • Substructure Determination: Process data using standard pipelines (e.g., XDS, autoPROC). Use Patterson or direct methods (e.g., SHELXD) to locate the heavy bromine atom.

  • Phasing and Density Modification: Calculate initial phases from the bromine substructure.

    • Self-Validating System: Before building the protein model, generate an anomalous difference Fourier map. You must observe a discrete, highly spherical peak >5σ exactly at the coordinates of the bromine atom. If this peak is absent, the ligand is not bound, or radiation damage has cleaved the C-Br bond.

  • Model Building: Build the protein sequence into the experimentally phased electron density. The anomalous peak provides an absolute, unbiased anchor point for the 5-position of the benzamide ring, eliminating any ambiguity in the ligand's binding orientation.

References

  • Title: Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection.
  • Title: Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS.
  • Title: Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.
  • Title: Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry.

Sources

Application

NMR spectroscopy characterization protocol for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide Introduction & Structural Context The compound 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Introduction & Structural Context

The compound 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a highly functionalized, tetrasubstituted aromatic intermediate. It serves as a critical building block in the synthesis of advanced kinase inhibitors, most notably Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors (such as Selonsertib analogs)[1] and Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors[2].

Because the benzene core is densely functionalized, confirming the exact regiochemistry—specifically the relative positions of the bromine, fluorine, and methyl groups—is paramount. Misassignments of halogen positions on aromatic rings can lead to catastrophic late-stage failures in drug development pipelines. This protocol outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the structure of this molecule.

Causality-Driven Experimental Design

To ensure scientific integrity, the experimental parameters must be chosen based on the specific physical chemistry of the molecule rather than default spectrometer settings.

  • Solvent Selection (DMSO-d6 vs. CDCl3): Deuterated dimethyl sulfoxide (DMSO-d6) is explicitly mandated over CDCl3. Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively locking the amide proton (-NH) in a slow-exchange regime on the NMR timescale. This allows the amide proton to be observed as a distinct triplet (due to coupling with the adjacent aliphatic -CH2- group) rather than a broad, featureless baseline hump[3]. This triplet serves as a critical anchor point for 2D NMR mapping.

  • Relaxation Delays (D1) for 13C and 19F: A prolonged relaxation delay (D1 3.0 seconds) is required. Causality: Halogen-bearing carbons (C-Br, C-F) and quaternary carbons (C1, C4) lack directly attached protons. Consequently, they are deprived of dipole-dipole relaxation pathways and Nuclear Overhauser Effect (NOE) enhancement. A standard 1-second delay would result in the artificial suppression of these critical signals, leading to incomplete carbon integration.

  • Integration of 19F NMR: Causality: 19 F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio. Acquiring a 19 F spectrum not only confirms mono-fluorination but also provides a highly sensitive probe for the local electrostatic environment, which predictably shifts based on ortho- and meta-substituents[4][5].

Step-by-Step Acquisition Protocol

This methodology establishes a self-validating system where 1D hypotheses are rigorously cross-examined by 2D heteronuclear correlations.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified benzamide compound.

  • Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneity).

Step 2: 1D 1 H NMR Acquisition

  • Tune the probe to the 1 H frequency (e.g., 400 MHz or 500 MHz).

  • Acquire standard 1D 1 H NMR using a 30° pulse angle (zg30 pulse program), 16–32 scans, and a D1 of 1.5 seconds.

  • Phase and baseline correct the spectrum. Reference the residual DMSO quintet to 2.50 ppm.

Step 3: 1D 19 F NMR Acquisition

  • Tune the probe to the 19 F frequency.

  • Acquire with inverse gated decoupling (to remove 1 H- 19 F splitting if desired, though standard single-pulse acquisition is preferred to observe 3 J HF​ couplings)[6].

  • Use 16 scans and a D1 of 2.0 seconds. Reference to an external standard (e.g., CFCl3 at 0.0 ppm).

Step 4: 1D 13 C NMR Acquisition

  • Tune the probe to the 13 C frequency.

  • Acquire using a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to ensure adequate signal-to-noise for the C-Br and C-F carbons.

  • Critical: Set D1 to 3.0 seconds. Reference the DMSO septet to 39.52 ppm.

Step 5: 2D HSQC and HMBC Acquisition (The Validation Engine)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all protons to their directly attached carbons. This immediately isolates the two aromatic protons (H3 and H6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a long-range coupling delay optimized for n J CH​ = 8 Hz. Causality: HMBC is the ultimate validator. H6 will show a strong 3 J correlation to the amide carbonyl carbon, whereas H3 will show a 3 J correlation to the C4-methyl carbon. This definitively locks the regiochemistry of the aromatic ring[7][8].

Structural Workflow Visualization

G A Sample Prep: Dissolve in DMSO-d6 (Locks Amide NH) B 1D 1H NMR: Identify Aliphatic Chain, Methyl, & Aromatic Protons A->B C 1D 19F NMR: Confirm Mono-Fluorination (~ -114 ppm) A->C D 1D 13C NMR: Analyze C-F Couplings (1J, 2J, 3J) A->D E 2D HSQC: Map Protons to Directly Attached Carbons B->E F 2D HMBC: Confirm Regiochemistry (H6 to C=O, H3 to C-CH3) C->F D->E E->F G Absolute Structural Verification F->G

Fig 1. NMR workflow for the absolute regiochemical verification of the halogenated benzamide.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the target molecule.

Table 1: Expected 1 H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment
8.35 br t ~ 5.5 1H Amide -NH -
7.65 d ~ 6.0 1H Aromatic H 6 (para to F)
7.35 d ~ 9.8 1H Aromatic H 3 (ortho to F)

| 3.45 | t | ~ 5.6 | 2H | -CH 2​ -O- | | 3.38 | q | ~ 5.6 | 2H | -NH-CH 2​

  • | | 3.25 | s | - | 3H | -O-CH 3​ | | 2.38 | s | - | 3H | Aromatic -CH 3​ (C4) |

Table 2: Expected 13 C NMR Data (100 MHz, DMSO-d6) | Chemical Shift (ppm) | Multiplicity ( 13 C- 19 F) | Coupling Constant ( n J CF​ in Hz) | Assignment | | :--- | :--- | :--- | :--- | | 163.5 | d | ~ 3.0 ( 3 J) | C =O (Amide) | | 158.2 | d | ~ 248.0 ( 1 J) | Aromatic C 2 (C-F) | | 141.0 | d | ~ 7.5 ( 3 J) | Aromatic C 4 (C-CH 3​ ) | | 132.5 | d | ~ 4.0 ( 3 J) | Aromatic C 6 (C-H) | | 124.0 | d | ~ 16.0 ( 2 J) | Aromatic C 1 (C-C=O) | | 118.5 | d | ~ 24.0 ( 2 J) | Aromatic C 3 (C-H) | | 115.8 | s | - | Aromatic C 5 (C-Br) | | 70.5 | s | - | -C H 2​ -O- | | 58.0 | s | - | -O-C H 3​ | | 39.2 | s | - | -NH-C H 2​

  • | | 22.5 | s | - | Aromatic -C H 3​ |

Table 3: Expected 19 F NMR Data (376 MHz, DMSO-d6)

Chemical Shift (ppm) Multiplicity Integration Assignment

| -113.8 | m | 1F | Aromatic C-F |

Mechanistic Insights & Troubleshooting

Heteronuclear Spin-Spin Coupling ( 13 C- 19 F): The 13 C spectrum of this compound will appear deceptively complex due to the presence of the fluorine atom. Because 19 F is 100% naturally abundant and NMR active, it splits the carbon signals across the aromatic ring. The causality of the splitting magnitude is strictly distance-dependent: the directly bonded carbon (C2) exhibits a massive 1 J CF​ coupling of ~248 Hz, while the adjacent carbons (C1 and C3) exhibit 2 J CF​ couplings of 16–24 Hz. Recognizing these doublets is the primary method for mapping the proximity of the carbons to the fluorine atom.

Quadrupolar Relaxation Broadening of Bromine: During the 13 C acquisition, the C5 signal (~115.8 ppm) may appear unusually broad or exhibit low intensity. Causality: Both naturally occurring isotopes of bromine ( 79 Br and 81 Br) are quadrupolar nuclei (spin = 3/2). The asymmetric electric field gradient at the C-Br bond causes rapid relaxation of the bromine nuclei. This rapid relaxation partially "decouples" the bromine from the carbon, leading to a broadened 13 C signal. If the C5 peak is missing, increase the relaxation delay (D1) to 5 seconds and double the number of scans.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 5-Bromo-2-fluoro-N-(2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide .

Due to its heavily halogenated aromatic core (bromo and fluoro substitutions) and lipophilic methyl groups, this benzamide derivative exhibits high hydrophobicity and strong crystal lattice energy. These structural features make it highly prone to solubility issues in both organic stock solutions and aqueous assay environments. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental data.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your solvent system, it is critical to identify the exact stage at which the solubility failure occurs. Use the diagnostic decision tree below to isolate the root cause of the precipitation.

TroubleshootingWorkflow Start Compound Powder AddDMSO Add Anhydrous DMSO Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 Sonicate Sonicate & Warm (37°C) Check1->Sonicate No Aliquot Aliquot & Store (-20°C) Check1->Aliquot Yes Sonicate->Check1 Dilute Dilute in Aqueous Media Aliquot->Dilute Check2 Visible Precipitation? Dilute->Check2 CoSolvent Formulate with Co-solvents (Tween-80, PEG400) Check2->CoSolvent Yes Success Ready for In Vitro Assay Check2->Success No CoSolvent->Success

Diagnostic workflow for troubleshooting DMSO solubility and aqueous dilution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound failing to dissolve completely in 100% DMSO?

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it rapidly absorbs moisture from the ambient atmosphere[1]. Because 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is heavily halogenated, even trace amounts of water contamination in your DMSO will drastically reduce its solvating power, leading to incomplete dissolution. Additionally, the strong intermolecular hydrogen bonding from the amide group creates a high crystal lattice energy that must be overcome thermodynamically. Solution: Always use a fresh, sealed bottle of anhydrous DMSO[1]. If particulates remain, apply gentle heating (37 °C to 40 °C) combined with bath sonication. Dissolution is an endothermic process; providing kinetic and thermal energy breaks the crystalline lattice without degrading the molecule[2].

Q2: My stock solution was perfectly clear, but I see crystals after thawing it from -20 °C. Why did this happen?

Causality: DMSO has a relatively high freezing point of 18.5 °C[2]. When stored at -20 °C or -80 °C, the solvent freezes solid[3]. During the thawing process, temperature and concentration gradients form. If the solution is not fully equilibrated to room temperature, the lipophilic compound is excluded from the melting solvent lattice, creating localized supersaturation that forces the compound to crystallize[2]. Solution: Never use a partially thawed stock. Allow the vial to equilibrate completely at room temperature, then vortex vigorously for 1-2 minutes. If micro-crystals persist, warm the vial briefly in a 37 °C water bath to re-solubilize the compound before use[2]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[3].

Q3: The compound "crashes out" immediately when I add my DMSO stock to cell culture media. How do I prevent this?

Causality: This phenomenon is driven by the thermodynamic solubility limit. When you pipette a highly concentrated DMSO stock directly into an aqueous buffer, the sudden drop in DMSO concentration and the high salt content of the media cause the lipophilic molecule to rapidly exceed its solubility threshold, leading to instant nucleation and precipitation[4]. Solution: Never make serial dilutions directly in aqueous buffers. Perform all intermediate serial dilutions in 100% DMSO first. For the final transfer into aqueous media, utilize a step-wise dilution method or incorporate co-solvents (e.g., PEG400, Tween-80, or cyclodextrins) to form stabilizing micelles around the hydrophobic compound[3].

Part 3: Mechanistic Pathway of Aqueous Precipitation

Understanding the physical chemistry of the "crash out" effect is essential for preventing it. The diagram below illustrates how co-solvents intercept the nucleation process.

PrecipitationMechanism DMSOStock DMSO Stock Solution (Solvated Monomers) Aqueous Aqueous Buffer Addition DMSOStock->Aqueous Supersat Supersaturation Limit Exceeded Aqueous->Supersat Direct Dilution Micelle Co-solvent Stabilization (Micelles/Complexes) Aqueous->Micelle With Tween/PEG Nucleation Nucleation & Aggregation Supersat->Nucleation Precipitate Visible Precipitation (Crash Out) Nucleation->Precipitate Soluble Maintained Solubility Micelle->Soluble

Mechanism of compound precipitation in aqueous media vs. co-solvent stabilization.

Part 4: Quantitative Data & Formulation Guidelines

To maintain a self-validating experimental system, adhere to the following empirically derived thresholds for halogenated benzamides.

ParameterRecommended ValueScientific Rationale
Max DMSO Stock Concentration 10 mM - 20 mMExceeding 20 mM increases the risk of supersaturation and irreversible crystallization upon freeze-thaw[5].
Final Assay DMSO Concentration ≤ 0.1% - 0.5%Concentrations >0.5% induce solvent-mediated cytotoxicity and artifactual signaling in cell-based assays[3].
Standard Co-solvent Ratio 5% PEG400 + 5% Tween-80Disrupts hydrophobic pi-pi interactions and forms stabilizing micelles in high-salt aqueous media[3].
Warming Temperature 37 °C - 40 °CProvides sufficient kinetic energy to break the crystal lattice without causing thermal degradation of the amide bond[2][4].

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol ensures complete dissolution while protecting the compound from hydrolysis.

  • Equilibration: Allow the lyophilized powder of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2 minutes.

  • Thermal Assistance (If required): If the solution is cloudy, place the sealed vial in a 37 °C water bath for 10 minutes, followed by 5 minutes of bath sonication[2].

  • Verification: Hold the vial against a light source. The solution must be optically clear with no refractive micro-crystals.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) in light-blocking, tightly sealed tubes. Store at -20 °C[3].

Protocol B: Step-Wise Aqueous Dilution for Cell Assays

This protocol prevents the "crash out" effect during media transfer.

  • Pre-warming: Pre-warm the cell culture medium and the DMSO stock aliquot to 37 °C[4]. Ensure the DMSO stock is completely thawed and vortexed.

  • Serial Dilution: Perform all intermediate concentration adjustments (e.g., 10 mM down to 1 mM) in 100% anhydrous DMSO.

  • Co-solvent Priming (Optional but recommended): If your final concentration requires it, pre-mix the DMSO aliquot with a co-solvent (e.g., add PEG400 to the DMSO stock before adding water)[3].

  • Step-wise Transfer: Add the DMSO stock dropwise to the pre-warmed culture medium while continuously vortexing the medium. Do not add the medium to the DMSO.

  • Final Verification: Inspect the final assay medium under a microscope to ensure no micro-precipitates have formed before applying to cells[4].

Part 6: References

Sources

Optimization

optimizing LC-MS parameters for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide detection

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, method optimization strategies, and self-validating protocols for the LC-MS/MS analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, method optimization strategies, and self-validating protocols for the LC-MS/MS analysis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (Formula: C₁₁H₁₃BrFNO₂).

Fundamental MS/MS Parameters & Tuning (FAQ)

Q: What are the expected precursor ions and isotopic signatures for this compound? A: The exact monoisotopic mass of the neutral molecule is approximately 289.01 Da. Due to the presence of a single bromine atom, the mass spectrum will exhibit a highly diagnostic isotopic cluster. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[1]. Consequently, in positive ion mode, you must monitor the protonated precursor ions [M+H]⁺ at m/z 290.0 and m/z 292.0 with equal intensity. This 1:1 signature is a critical self-validating feature to confirm the analyte's identity and distinguish it from isobaric background interferences[1].

Q: Which ionization mode is optimal, and what is the mechanistic rationale? A: Electrospray Ionization in positive mode (ESI+) is strongly recommended. The molecule contains an amide nitrogen and a methoxy oxygen. In the acidic environment of standard LC mobile phases (e.g., 0.1% formic acid), the amide carbonyl/nitrogen system acts as an excellent proton acceptor[2]. Protonation weakens the adjacent C-N amide bond, directing the primary fragmentation pathway and yielding highly stable and reproducible product ions[3].

Fragmentation Pathways & Quantitative Data

To establish a robust Multiple Reaction Monitoring (MRM) method, understanding the gas-phase fragmentation is essential. The primary cleavage occurs at the amide bond, resulting in the loss of neutral 2-methoxyethanamine (75 Da) to form a stable 5-bromo-2-fluoro-4-methylbenzoyl cation (m/z 215/217)[3].

G M [M+H]+ m/z 290 / 292 (1:1 Isotopic Ratio) F1 [Benzoyl Cation]+ m/z 215 / 217 Loss of 2-methoxyethanamine M->F1 Amide Cleavage (-75 Da) F3 Alternative Cleavage m/z 258 / 260 Loss of Methanol (-32 Da) M->F3 Methoxy Cleavage (-32 Da) F2 Secondary Fragment m/z 187 / 189 Loss of CO F1->F2 -CO (-28 Da)

Figure 1: ESI+ fragmentation pathway of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide.

Table 1: Optimized MRM Transitions for Quantitation

Note: Collision Energies (CE) are approximate and should be fine-tuned on your specific triple quadrupole platform.

Precursor Ion (m/z)Product Ion (m/z)CE (eV)PurposeRationale
290.0 ([⁷⁹Br]M+H)⁺215.0 20QuantifierHighest abundance; highly stable benzoyl cation.
292.0 ([⁸¹Br]M+H)⁺217.0 20Qualifier 1Validates the 1:1 bromine isotopic signature.
290.0 ([⁷⁹Br]M+H)⁺258.0 15Qualifier 2Confirms the presence of the methoxyethyl tail.

Chromatography & Matrix Troubleshooting Guide

Issue: Poor retention, peak tailing, or split peaks on standard C18 columns.

  • Root Cause: The molecule possesses a unique polarity dichotomy. The fluorinated and brominated aromatic ring is highly lipophilic, while the N-(2-methoxyethyl) amide tail is polar and capable of hydrogen bonding. This can lead to secondary interactions with residual silanols on standard stationary phases.

  • Solution:

    • Switch to an end-capped C18 or a Fluorophenyl (F5) column. The F5 column provides alternative selectivity via π-π and dipole-dipole interactions with the halogenated ring.

    • Ensure the aqueous mobile phase is properly buffered (e.g., 0.1% Formic Acid) to keep the analyte fully protonated and mask residual silanols.

Issue: Severe signal suppression when analyzing biological matrices (e.g., plasma, urine).

  • Root Cause: Matrix effects occur when co-eluting endogenous compounds (like phospholipids) compete with the analyte for available charge and surface space within the ESI droplet, leading to a suppressed ion signal[4][5].

  • Solution: Implement a post-column infusion strategy to map the matrix effect zones (see Protocol 2 below) and adjust the chromatographic gradient to elute the analyte outside of these suppression zones.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating MS/MS Tuning via Syringe Infusion

Purpose: To empirically determine the optimal declustering potential and collision energies while verifying the isotopic signature.

  • Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Infusion: Connect the syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Q1 Scan (Validation Step): Perform a full MS1 scan from m/z 150 to 400.

    • Self-Validation Check: You must observe two peaks of equal intensity at m/z 290.0 and 292.0. If the 1:1 ratio is absent, the standard is degraded, contaminated, or the wrong compound was synthesized.

  • Product Ion Scan: Isolate m/z 290.0 in Q1 and scan Q3 from m/z 50 to 300. Ramp the collision energy from 5 to 40 eV.

  • Optimization: Record the CE that yields the maximum intensity for the m/z 215.0 fragment. Repeat the isolation for m/z 292.0 to optimize the m/z 217.0 fragment.

Protocol 2: Matrix Effect Assessment (Post-Column Infusion)

Purpose: To dynamically map zones of ion suppression or enhancement across the chromatographic run[4][5].

G LC LC System (Blank Matrix Extract) Tee Tee-Junction LC->Tee LC Flow Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Matrix Effect Profile MS->Data Signal Monitoring

Figure 2: Post-column infusion setup for mapping matrix effects during LC-MS method development.

  • Hardware Setup: Install a zero-dead-volume Tee-junction between the analytical column outlet and the ESI source inlet.

  • Analyte Infusion: Connect a syringe pump to the third port of the Tee. Infuse a pure standard of the analyte (e.g., 100 ng/mL) at a constant rate (10 µL/min).

  • Baseline Establishment (Validation Step): Start the LC flow with pure mobile phase. Monitor the MRM transition (290.0 → 215.0).

    • Self-Validation Check: The signal must form a flat, stable horizontal baseline. If it fluctuates, resolve pump/ESI stability before proceeding.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted blank plasma) into the LC system while the syringe continues to infuse the analyte.

  • Data Interpretation: Observe the MRM chromatogram. Any negative dips in the baseline indicate zones of ion suppression; positive spikes indicate ion enhancement[5].

  • Method Adjustment: Adjust your LC gradient so that 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide elutes in a flat, unaffected region of the baseline.

References

  • Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Welcome to the Process Chemistry & Application Science Support Center. The preparation of 5-bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a critical two-stage workflow involving electrophilic aromatic brominatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Application Science Support Center. The preparation of 5-bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a critical two-stage workflow involving electrophilic aromatic bromination followed by carbodiimide-mediated amide coupling.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the mechanistic causality behind impurity formation, providing you with self-validating protocols and in-process controls (IPCs) to ensure high-fidelity synthesis.

Stage 1: Electrophilic Aromatic Bromination Workflow

Objective: Regioselective bromination of 2-fluoro-4-methylbenzoic acid to yield 5-bromo-2-fluoro-4-methylbenzoic acid.

Bromination SM 2-Fluoro-4-methylbenzoic acid Reagent NBS, H2SO4 SM->Reagent Target 5-Bromo Isomer (Target) Reagent->Target Major Pathway Imp1 3-Bromo Isomer (Impurity) Reagent->Imp1 Minor Pathway Imp2 Dibromo Derivative (Impurity) Reagent->Imp2 Excess NBS

Mechanistic pathway of 2-fluoro-4-methylbenzoic acid bromination and associated impurities.

FAQ & Troubleshooting: Bromination

Q: I am seeing a high percentage (>5%) of the 3-bromo regioisomer in my HPLC trace. How do I improve regioselectivity? A: The formation of the 3-bromo isomer is a thermodynamically driven impurity. While the 5-position is electronically favored (para to the fluoro group) and sterically accessible, elevated temperatures will provide enough activation energy to brominate the sterically hindered 3-position. Solution: Strictly control the exotherm during the addition of N-Bromosuccinimide (NBS). Maintain the internal reaction temperature below 5 °C. Using concentrated sulfuric acid (H₂SO₄) as the solvent enhances the electrophilicity of the bromonium ion, allowing the reaction to proceed rapidly and selectively even at low temperatures 1.

Q: My reaction yields dibrominated impurities. What is the root cause? A: Dibromination occurs strictly due to an over-stoichiometry of the brominating agent or poor mixing leading to localized high concentrations of NBS. Solution: Use exactly 1.05 to 1.10 equivalents of NBS. Ensure vigorous overhead stirring rather than magnetic stirring, as the reaction mixture in H₂SO₄ can become highly viscous.

Validated Protocol: Regioselective Bromination

Self-Validating System: This protocol includes a specific In-Process Control (IPC) to prevent over-reaction and dibromination.

  • Preparation: Charge a jacketed reactor with 2-fluoro-4-methylbenzoic acid (1.0 eq) and concentrated H₂SO₄ (approx. 6 volumes). Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Addition: Portion-wise, add NBS (1.10 eq) over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir for 2 hours at 5 °C.

  • IPC Check (Critical): Withdraw a 50 µL aliquot, quench in 1 mL cold methanol, and analyze via UPLC-UV (254 nm). Pass criteria: <1.0% unreacted starting material. If >1.0%, stir for an additional 1 hour. Do not add more NBS.

  • Quench & Isolate: Slowly pour the reaction mixture over crushed ice (15 volumes) under vigorous stirring. Filter the resulting white precipitate, wash extensively with cold water until the filtrate is pH > 5, and dry under vacuum at 45 °C.

Stage 2: Amide Coupling Workflow

Objective: Coupling of 5-bromo-2-fluoro-4-methylbenzoic acid with 2-methoxyethylamine to form the final benzamide.

AmideCoupling Acid 5-Bromo-2-fluoro-4-methylbenzoic acid EDCI EDCI + HOBt Acid->EDCI Oacyl O-Acylisourea EDCI->Oacyl Activation ActiveEster OBt-Active Ester Oacyl->ActiveEster + HOBt Nacyl N-Acylurea Impurity Oacyl->Nacyl O-to-N Migration Target Target Benzamide ActiveEster->Target + Amine Amine 2-Methoxyethylamine Amine->Target

Amide coupling pathway highlighting HOBt's role in preventing N-acylurea formation.

FAQ & Troubleshooting: Amide Coupling

Q: LC-MS shows a massive impurity with the exact same mass as the active ester intermediate, but it fails to react with 2-methoxyethylamine. What is this? A: You are observing the formation of an N-acylurea impurity . When using a carbodiimide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the initial intermediate is an O-acylisourea. If aminolysis is not fast enough, this intermediate undergoes an irreversible intramolecular O-to-N acyl migration to form a highly stable, unreactive N-acylurea 2. Solution: You must use an additive like HOBt (1-Hydroxybenzotriazole). HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester. This ester is highly reactive toward 2-methoxyethylamine but cannot undergo the O-to-N migration, completely suppressing the N-acylurea impurity 3.

Q: I am using EDCI/HOBt, but I still see unreacted 5-bromo-2-fluoro-4-methylbenzoic acid. Why? A: 2-Methoxyethylamine can form a salt with the carboxylic acid before activation occurs. Ensure you are using at least 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to keep the amine free and the acid deprotonated for efficient EDCI attack.

Validated Protocol: EDCI/HOBt Amide Coupling

Self-Validating System: The use of water-soluble EDCI allows for the complete removal of urea byproducts via simple aqueous washing.

  • Activation: In a dry flask under nitrogen, dissolve 5-bromo-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add DIPEA (2.5 eq) and HOBt (1.2 eq). Stir for 10 minutes at room temperature.

  • Coupling Reagent: Cool the mixture to 0 °C. Add EDCI·HCl (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow complete formation of the OBt-active ester.

  • Aminolysis: Dropwise, add 2-methoxyethylamine (1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC Check: Analyze via LC-MS. Pass criteria: Disappearance of the OBt-ester mass (M+H).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure benzamide.

Quantitative Impurity Tracking Matrix

To ensure rigorous quality control, process chemists should track the following specific impurities using the analytical parameters below.

Impurity NameOrigin StageMechanism of FormationAnalytical Detection (RRT / Mass)Target LimitPrevention Strategy
3-Bromo Isomer BrominationThermodynamic electrophilic substitutionUPLC-UV (RRT ~0.9 vs product)< 1.0%Maintain internal temp < 5 °C during NBS addition.
Dibromo Derivative BrominationOver-stoichiometry of NBSLC-MS (M+H exhibits tribromide pattern)< 0.5%Limit NBS to 1.10 eq; ensure vigorous overhead stirring.
N-Acylurea Amide CouplingO-to-N acyl migration of O-acylisoureaLC-MS (Mass = Acid + EDCI)< 0.1%Add 1.2 eq of HOBt prior to EDCI addition.
Unreacted Amine Amide CouplingIncomplete aminolysisGC-FID< 0.5%Sequential acidic aqueous workup (1M HCl washes).

References

  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide. This document provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues encountered when handling this compound in aqueous solutions. The guidance provided herein is based on established principles of benzamide and halogenated aromatic compound chemistry, intended to empower users to proactively mitigate degradation and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide stock solution over time. What are the likely causes?

Several factors can contribute to the degradation of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in an aqueous environment. The primary suspects are hydrolysis and photodegradation. The amide bond is susceptible to cleavage under both acidic and basic conditions, and the presence of a bromine atom on the aromatic ring increases the molecule's sensitivity to light.[1][2][3]

Q2: At what pH is 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide most stable?

While specific data for this compound is not available, benzamides, in general, exhibit greatest stability at or near neutral pH (pH 6-8). Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[1][4][5] It is crucial to experimentally determine the optimal pH for your specific application.

Q3: Can exposure to ambient laboratory light affect the stability of my compound?

Yes, exposure to light, particularly in the UV spectrum, can lead to the degradation of brominated aromatic compounds.[2][3][6] This process, known as photodegradation, can involve the cleavage of the carbon-bromine bond, leading to the formation of impurities.[3] It is highly recommended to protect solutions of this compound from light.

Q4: What are the expected degradation products of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in an aqueous solution?

The primary degradation products will likely result from hydrolysis of the amide bond and potentially debromination.

  • Hydrolysis Products: Under acidic or basic conditions, the amide bond can be cleaved to yield 5-bromo-2-fluoro-4-methylbenzoic acid and 2-methoxyethylamine.[1][5]

  • Photodegradation Products: Light exposure could lead to the formation of debrominated species, where the bromine atom is replaced by a hydrogen atom, or other radical-mediated reaction products.[2][3]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound concentration in solution.

Potential Cause 1: pH-mediated Hydrolysis

  • Explanation: The amide linkage in your compound is susceptible to hydrolysis, a reaction that is accelerated by the presence of acidic or basic conditions.[1][4][5] The mechanism involves nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide.

  • Troubleshooting Steps:

    • Measure the pH of your solution. Ensure it is within a neutral range (pH 6-8) unless your experimental conditions require otherwise.

    • Buffer your solution. If your experiment allows, use a suitable buffer system to maintain a stable pH. Phosphate or citrate buffers are common choices, but compatibility with your downstream applications should be verified.

    • Perform a forced degradation study. Subjecting your compound to stressed conditions (e.g., low and high pH) can help confirm if hydrolysis is the primary degradation pathway.[7][8][9]

Potential Cause 2: Photodegradation

  • Explanation: Aromatic brominated compounds can absorb UV light, leading to the homolytic cleavage of the C-Br bond and subsequent degradation.[2][3][10] This is a common issue for halogenated compounds.

  • Troubleshooting Steps:

    • Protect solutions from light. Use amber vials or wrap your containers in aluminum foil.

    • Minimize exposure to ambient light. Prepare and handle solutions in a dimly lit environment whenever possible.

    • Conduct a photostability study. Expose a solution of your compound to a controlled light source (simulating ambient or UV light) and compare its stability to a sample kept in the dark.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).

Potential Cause: Formation of Degradation Products

  • Explanation: The new peaks likely correspond to the degradation products discussed in Q4. Their formation indicates that your compound is not stable under the current storage or experimental conditions.

  • Troubleshooting Steps:

    • Characterize the degradation products. If you have access to mass spectrometry (LC-MS), you can often identify the mass of the unknown peaks and infer their structures. This will confirm the degradation pathway.

    • Implement preventative measures. Based on the identity of the degradation products (hydrolysis vs. photodegradation products), apply the appropriate mitigation strategies outlined in Issue 1.

    • Develop a stability-indicating analytical method. Your analytical method should be able to separate the parent compound from all potential degradation products.[7][11] This is crucial for accurately quantifying the parent compound.

Preventative Measures & Best Practices

To ensure the stability of your 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide solutions, adhere to the following best practices:

  • Storage Conditions:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.

    • Always protect solutions from light by using amber vials or by wrapping containers in foil.

    • Store solutions in a tightly sealed container to prevent solvent evaporation and changes in concentration.

  • Solution Preparation:

    • Prepare solutions fresh whenever possible.

    • Use high-purity water and reagents to avoid introducing contaminants that could catalyze degradation.

    • If possible, buffer your aqueous solutions to a neutral pH.

  • Experimental Handling:

    • Minimize the time solutions are kept at room temperature or exposed to light.

    • Perform experiments in a timely manner after solution preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is a general guideline for assessing the hydrolytic stability of your compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition to determine the rate of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately monitoring the stability of your compound.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis scan (likely around 254 nm)
Run Time To be optimized for separation

Method Development Steps:

  • Determine Detection Wavelength: Perform a UV-Vis scan of the compound to identify the wavelength of maximum absorbance (λmax).

  • Optimize Mobile Phase: Start with a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) and adjust the ratio to achieve good separation between the parent peak and any degradation products. A gradient elution may be necessary for complex mixtures.[12][13][14]

  • Validate the Method: Once optimized, validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[12]

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide.

G parent 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation product1 5-Bromo-2-fluoro-4-methylbenzoic Acid hydrolysis->product1 product2 2-Methoxyethylamine hydrolysis->product2 product3 Debrominated Product photodegradation->product3

Caption: Potential degradation pathways of the target compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress Prepare Acid/Base/Neutral/Light Stress Samples stock->stress hplc HPLC Analysis at Time Points stress->hplc data Quantify Parent & Degradants hplc->data pathway Identify Degradation Pathways data->pathway stability Determine Stability Profile data->stability

Caption: Experimental workflow for a forced degradation study.

References

  • NextSDS. (n.d.). 5-BROMO-2-FLUORO-N-(2-(4-METHOXYPHENYL)ETHYL)BENZAMIDE.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.
  • Ling, C. M., Mohamed, A. R., & Bhatia, S. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC.
  • Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry - ACS Publications.
  • Unknown. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Unknown. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Unknown. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Saeed, A., Altarawneh, M., Siddique, K., Conesa, J. A., Ortuño, N., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). PubMed.
  • Benchchem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • PMC. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • Canadian Science Publishing. (n.d.). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-N-methylbenzamide | 1016777-86-8.
  • ResearchGate. (2025). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • MDPI. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides.
  • PubChem. (n.d.). 5-Bromo-N-ethyl-4-fluoro-2-methylbenzamide | C10H11BrFNO.
  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • ACS Publications. (2007). Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy | Chemical Research in Toxicology.
  • Unknown. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • PMC. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.
  • PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Forced Degradation – A Review.
  • Unknown. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Troubleshooting

optimizing purification of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide by flash chromatography

Welcome to the Technical Support Center for the purification of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide . This portal is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide . This portal is designed for researchers, medicinal chemists, and drug development professionals. Here, we dissect the chromatographic behavior of complex halogenated amides, provide mechanistic troubleshooting for common purification failures, and outline self-validating standard operating procedures (SOPs).

Molecular Profiling & Chromatographic Behavior

To purify 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide effectively, one must first understand how its structural features dictate its interaction with stationary phases:

  • The Lipophilic Core: The 5-bromo and 4-methyl substituents on the aromatic ring provide significant hydrophobicity. The heavy bromine atom is highly polarizable, which strongly influences retention on reversed-phase (C18) columns.

  • The Polar Tail: The amide linkage (-CONH-) and the 2-methoxyethyl ether (-CH2CH2OCH3) act as potent hydrogen-bond donors and acceptors.

  • The Electronic Modifier: The 2-fluoro substituent withdraws electron density from the aromatic ring, subtly altering the basicity of the amide carbonyl compared to non-fluorinated analogs[1].

These competing polar and non-polar domains often lead to unpredictable behavior on bare silica, necessitating highly optimized solvent systems.

Diagnostic Troubleshooting Guide

Issue 1: Severe streaking or "tailing" of the product on bare silica gel.
  • Causality: Amides are notorious for streaking on normal-phase silica. The lone pair on the amide carbonyl and the N-H proton form exceptionally strong hydrogen bonds with the acidic silanol groups (Si-OH) present on the silica surface[2]. The methoxyethyl ether oxygen further exacerbates this via secondary H-bonding interactions.

  • Solution: Introduce a polar modifier. Adding 1–5% Methanol (MeOH) or 0.1–1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate) forces the modifier to competitively bind to the acidic silanol sites[3]. This masks the stationary phase from the target molecule, resulting in sharp, symmetrical elution bands.

Issue 2: Poor resolution between the target and debrominated/defluorinated impurities.
  • Causality: Normal-phase chromatography primarily separates molecules based on polar functional groups. If your synthetic impurities share the identical amide and ether moieties, their retention factors ( Rf​ ) on silica will be nearly indistinguishable.

  • Solution: Switch to Reversed-Phase (RP) flash chromatography. RP separates based on hydrophobicity. Because the heavy bromine atom significantly increases lipophilicity, the brominated target will elute noticeably later than a debrominated impurity in a Water/Acetonitrile gradient[4][5].

Issue 3: Sample precipitates at the top of the column during injection, causing high backpressure.
  • Causality: This benzamide has mixed polarity. It may dissolve readily in strong solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) but is insoluble in the weak starting mobile phase (e.g., 90% Hexane). Injecting a DCM solution into a hexane-equilibrated column causes immediate precipitation, leading to band broadening and ruined resolution.

  • Solution: Utilize Dry Loading . Dissolve the crude mixture in a volatile solvent, mix it with a solid support (like Celite or bare silica), and evaporate it to a powder. This completely eliminates injection solvent effects.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection to track this specific benzamide? A: Yes. The benzamide chromophore, conjugated with the halogenated aromatic ring, absorbs strongly in the UV spectrum. Monitoring at 254 nm is highly effective for tracking the aromatic core, while 210 nm can be used to monitor the amide bond[3].

Q: Should I use Hexane/Ethyl Acetate or Dichloromethane/Methanol for normal phase? A: While Hexane/Ethyl Acetate is standard, highly polar amides often exhibit better solubility and peak shape in DCM/MeOH (typically 0–10% MeOH)[6]. However, if you observe streaking in Hex/EtOAc, simply adding 2% MeOH as a modifier often resolves the issue without needing to switch to the toxic DCM system.

Q: How do I scale up the purification from a 100 mg test run to a 5 g batch? A: Maintain the same column length-to-diameter ratio and scale the column volume proportionally. Keep the gradient in terms of Column Volumes (CV) identical. Ensure the sample-to-silica ratio remains between 1:20 and 1:50 depending on the ΔRf​ of the closest impurity.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Normal-Phase Purification (Dry Loading)

This protocol is optimized for bulk purification and removal of highly polar or non-polar synthetic by-products.

  • Sample Preparation: Dissolve 1.0 g of crude 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide in 10 mL of DCM.

  • Adsorption: Add 3.0 g of Celite 545 (or standard silica gel) to the solution. Swirl gently to ensure uniform coating.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a dry, free-flowing powder is obtained. Causality: Removing the strong solvent prevents premature elution and band broadening.

  • Loading: Pack the powder into an empty solid-load cartridge and cap it with a frit. Attach it to the flash system.

  • Equilibration: Equilibrate a 40 g spherical silica flash column with 100% Hexane.

  • Elution: Run a gradient from 0% to 60% Ethyl Acetate in Hexane over 15 Column Volumes (CV). Crucial Step: Pre-mix the Ethyl Acetate channel with 2% Methanol to act as a silanol-masking modifier.

  • Self-Validation: Spot the reconstituted product fractions on a silica TLC plate alongside the crude mixture. Elute with 50% EtOAc/Hexane. A single, distinct UV-active spot confirms successful isolation and validates the column's resolving power.

Protocol B: Reversed-Phase (C18) Purification for High Purity

This protocol is mandatory if separating the target from structurally similar halogenated analogs (e.g., debrominated impurities).

  • Solvent Setup:

    • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the amide remains fully protonated, preventing secondary interactions with any unendcapped silanols on the C18 silica[5].

  • Sample Prep: Dissolve the crude mixture in a minimal volume of DMSO or Methanol[5].

  • Injection: Inject directly onto a C18 flash column (e.g., 30 g column for a 200 mg load).

  • Gradient: Run a shallow gradient from 10% B to 90% B over 20 CV.

  • Self-Validation: Analyze the pooled fractions via LC-MS. A single chromatographic peak with an m/z corresponding to [M+H]+ at 290 and 292 (1:1 ratio confirming the presence of the 79Br and 81Br isotopes) validates the absolute purity and identity of the benzamide.

Data & Performance Metrics

Table 1: Solvent System Optimization for Amide Flash Chromatography

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BModifier RequiredPrimary Application
Normal PhaseBare Silica (SiO₂)Hexane / HeptaneEthyl Acetate1–5% MeOH or 1% TEABulk purification; removing non-polar impurities.
Normal PhaseBare Silica (SiO₂)DichloromethaneMethanolNone (MeOH acts as modifier)Highly polar crude mixtures; overcoming solubility limits.
Reversed PhaseC18-bonded SilicaWaterAcetonitrile0.1% Formic Acid (FA)Separating halogenated analogs (e.g., debrominated by-products).

Chromatographic Workflows & Mechanistic Diagrams

Workflow Start Crude Mixture: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide TLC TLC Screening (Hexane/EtOAc vs. DCM/MeOH) Start->TLC CheckStreak Does the amide streak? TLC->CheckStreak AddMod Add Polar Modifier (1-5% MeOH or 1% TEA) CheckStreak->AddMod Yes (Silanol H-bonding) RP Switch to Reversed-Phase (C18, H2O/MeCN + 0.1% FA) CheckStreak->RP Complex impurity profile DryLoad Dry Load onto Silica/Celite (Eliminate injection solvent effects) CheckStreak->DryLoad No AddMod->DryLoad Run Execute Flash Chromatography RP->Run DryLoad->Run

Caption: Decision workflow for optimizing benzamide flash chromatography purification.

Mechanism Silica Bare Silica Gel (Acidic Silanols, Si-OH) Interaction Strong H-Bonding (Causes Band Tailing) Silica->Interaction Amide Benzamide Target (C=O and N-H groups) Amide->Interaction Modifier Polar Modifier (MeOH) Competes for Si-OH sites Interaction->Modifier Troubleshooting Resolution Sharp Elution Bands (High Purity Isolation) Modifier->Resolution

Caption: Mechanistic resolution of amide streaking via competitive silanol binding.

References

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at:[Link]

  • Can reversed-phase flash chromatography compete with prep-HPLC? Biotage. Available at:[Link]

  • Selective Cleavage of Inert Aryl C–N Bonds in N-Aryl Amides. ACS Publications. Available at:[Link]

  • Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions. Organic Chemistry Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide vs traditional benzamide derivatives

Title: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide vs. Traditional Benzamide Derivatives: A Comparative Guide for Advanced Drug Design Executive Summary In modern medicinal chemistry, the shift from simple, tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide vs. Traditional Benzamide Derivatives: A Comparative Guide for Advanced Drug Design

Executive Summary

In modern medicinal chemistry, the shift from simple, traditional benzamides (e.g., procainamide, sulpiride) to highly functionalized scaffolds is driven by the need for exquisite target selectivity and metabolic resilience. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMMB) represents a paradigm shift in building block design. Rather than serving as a final therapeutic agent, BFMMB is an advanced, multi-vector intermediate engineered specifically for the synthesis of targeted therapeutics, such as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors used in treating autoimmune diseases like Inflammatory Bowel Disease (IBD)[1][2].

This guide objectively compares the structural logic, physicochemical advantages, and synthetic utility of BFMMB against traditional benzamide derivatives, providing self-validating experimental workflows for its application.

Pharmacophore Analysis & Mechanistic Causality

Traditional benzamides often suffer from rapid cytochrome P450 (CYP450) mediated clearance, poor aqueous solubility, and a lack of handles for late-stage functionalization. BFMMB systematically solves these liabilities through four deliberate structural modifications:

  • The 5-Bromo Vector (Synthetic Utility): Unlike unsubstituted benzamides, the 5-bromo position provides a highly reactive handle for transition-metal-catalyzed C-N or C-C cross-coupling. This allows chemists to seamlessly attach complex heterocycles (e.g., imidazo[4,5-b]pyridines) to probe the hydrophobic pockets of kinase targets[1].

  • The 2-Fluoro Conformational Lock: Fluorine is not merely an electronegative placeholder. The 2-fluoro substituent engages in a highly specific intramolecular hydrogen bond with the amide N-H. Causality: This interaction restricts the rotation of the amide bond, "locking" the molecule into a planar conformation. When binding to a kinase hinge region, this pre-organization significantly reduces the entropic penalty of binding, increasing target affinity[3].

  • The 4-Methyl Metabolic Shield: The para-position of a benzamide is highly susceptible to CYP450-mediated hydroxylation. Causality: By installing a 4-methyl group, this primary metabolic soft spot is sterically and electronically blocked, drastically extending the biological half-life of the resulting drug candidate.

  • The N-(2-methoxyethyl) Solubilizer: Simple primary or secondary alkyl amides often suffer from poor solubility due to flat, highly stable crystal lattice packing. Causality: The flexible 2-methoxyethyl chain disrupts this planarity, while the ether oxygen serves as a potent hydrogen bond acceptor, dramatically improving thermodynamic aqueous solubility.

Pharmacophore cluster_features Structural Modifications & Causality BFMMB 5-Bromo-2-fluoro-N- (2-methoxyethyl)-4-methylbenzamide Br 5-Bromo (Cross-Coupling Handle) BFMMB->Br F 2-Fluoro (Conformational Lock) BFMMB->F Me 4-Methyl (Blocks Para-Oxidation) BFMMB->Me Methoxy N-(2-methoxyethyl) (Solubility Enhancer) BFMMB->Methoxy Target1 Late-Stage Functionalization Br->Target1 Target2 Improved PK / Target Affinity F->Target2 Target3 Increased Half-Life (t1/2) Me->Target3 Target4 Higher Aqueous Solubility Methoxy->Target4

Pharmacophore logic of BFMMB mapping structural modifications to their pharmacokinetic benefits.

Quantitative Comparison: Physicochemical & Synthetic Metrics

The following table summarizes the performance metrics of BFMMB against a standard, traditional benzamide scaffold.

Property / MetricTraditional BenzamideBFMMB ScaffoldMechanistic Impact on Drug Design
Aromatic Substitutions Unsubstituted5-Br, 2-F, 4-MeEnables late-stage coupling; blocks CYP450 metabolism[3].
Amide N-Substitution -NH2 or -NH(Alkyl)-NH(2-methoxyethyl)Disrupts crystal packing; ether oxygen acts as an H-bond acceptor.
Conformational State Flexible / Free rotationLocked (Intramolecular H-bond)2-Fluoro H-bonds with amide N-H, reducing entropic binding penalty[3].
Metabolic Half-Life (HLM) Short (< 15 min)Extended (> 60 min)4-Methyl blocks para-hydroxylation; 2-Fluoro blocks ortho-oxidation.
Synthetic Utility End-productAdvanced Intermediate5-Bromo vector allows Buchwald-Hartwig/Ullmann cross-coupling[1].

Experimental Methodologies: Self-Validating Protocols

To leverage BFMMB effectively, researchers must utilize protocols that respect the electronic and steric realities of the scaffold. Below are two self-validating workflows for synthetic integration and metabolic validation.

Protocol 1: Ullmann-Type C-N Cross-Coupling for Late-Stage Functionalization

This protocol is optimized for coupling the 5-bromo position of BFMMB with complex nitrogen-containing heterocycles (e.g., synthesizing RIPK2 inhibitor precursors)[1].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine BFMMB (1.0 eq), target amine (1.0 eq), CuI (0.2 eq), (1R,2R)-cyclohexane-1,2-diamine (0.2 eq), and K₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: CuI serves as the precatalyst. The diamine ligand is critical; it acts as a bidentate chelator that solubilizes the Cu(I) species and accelerates the oxidative addition of the aryl bromide, preventing catalyst aggregation.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles or N₂ sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes active Cu(I) to inactive Cu(II), which promotes unwanted homocoupling of the amines and terminates the cross-coupling catalytic cycle.

  • Thermal Activation: Seal the tube and heat at 120°C for 16 hours.

    • Causality: The electron-rich nature of the benzamide ring (due to the 4-methyl group) increases the activation energy required for oxidative addition at the 5-bromo position, necessitating elevated temperatures compared to electron-deficient aryl bromides.

  • Quench and Extraction: Cool to room temperature, dilute with water, and extract with EtOAc.

    • Causality: Water dissolves the inorganic salts (K₂CO₃, copper complexes), while the highly lipophilic functionalized benzamide partitions cleanly into the organic EtOAc layer for subsequent LC-MS/NMR validation.

Workflow Step1 Step 1: Reagent Preparation BFMMB + Amine + CuI/Ligand Step2 Step 2: Degassing Purge with N2 (3x) to prevent oxidation Step1->Step2 Step3 Step 3: C-N Cross-Coupling 120°C, 16h in 1,4-Dioxane Step2->Step3 Step4 Step 4: Workup & Extraction EtOAc / Water Partitioning Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Confirmation Step4->Step5

Self-validating Ullmann-type C-N cross-coupling workflow for late-stage BFMMB functionalization.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic resistance conferred by the 2-fluoro and 4-methyl substitutions compared to traditional benzamides.

  • Incubation: Incubate BFMMB (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add an NADPH regenerating system to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an obligate electron donor to catalyze oxidative metabolism. Without it, the assay only measures non-CYP mediated degradation.

  • Time-Course Quenching: At specific time points (0, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to ensure a clean injection for LC-MS/MS.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Takeda Pharmaceutical Company Limited. (2020). 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases (Patent No. WO2020198053A1).
  • ACS Publications. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

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Comparative

Validation of Analytical Methods for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Performance Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex halogenated aromatics. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a highly substituted benzamide inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex halogenated aromatics. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a highly substituted benzamide intermediate characterized by its dense electron-withdrawing groups (fluorine and bromine) and a flexible, polar methoxyethyl side chain. Validating a robust analytical method for this compound requires moving beyond default laboratory habits.

This guide objectively compares a traditional HPLC-C18 approach (the Alternative) against an optimized UHPLC-PFP methodology (the Product), providing a self-validating protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

Mechanistic Rationale: Why Standard Methods Fail

When developing an assay for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide, the primary analytical challenge is separating the Active Pharmaceutical Ingredient (API) from its positional isomers (e.g., 4-bromo-2-fluoro or 3-bromo-2-fluoro derivatives).

  • The Alternative (Standard C18 Column): Alkyl phases like C18 rely exclusively on dispersive hydrophobic interactions. Because positional isomers of halogenated benzamides possess nearly identical hydrophobicities and molecular volumes, C18 columns often yield co-elution or poor resolution (Rs < 1.5).

  • The Product (Pentafluorophenyl - PFP Column): A PFP stationary phase introduces multiple retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[2]. The highly electronegative fluorine atoms on the PFP ring interact strongly with the electron-deficient π -system and the strong dipole moment created by the 5-bromo and 2-fluoro substitutions on the target analyte[3]. This causality—matching the stationary phase chemistry to the analyte's electronic distribution—is the cornerstone of a robust separation.

AnalyticalValidation Target Target Analyte: 5-Bromo-2-fluoro-N-(2-methoxyethyl) -4-methylbenzamide PhaseEval Stationary Phase Evaluation Target->PhaseEval C18 Alternative: C18 Column Hydrophobic Interactions Only PhaseEval->C18 Traditional Route PFP Product: PFP Column π-π & Dipole Interactions PhaseEval->PFP Optimized Route C18_Result Poor Isomer Resolution (Critical Pair Co-elution) C18->C18_Result PFP_Result Baseline Resolution (Rs > 2.0) PFP->PFP_Result C18_Result->PhaseEval Method Failure Validation ICH Q2(R2) Validation Specificity, Accuracy, Precision PFP_Result->Validation Proceed to Validation

Workflow comparing C18 vs PFP stationary phases for halogenated benzamide validation.

Objective Performance Comparison

To demonstrate the superiority of the PFP chemistry for this specific molecule, we compared a traditional HPLC-C18 method against a UHPLC-PFP method. The data below summarizes the chromatographic suitability when analyzing a mixture of the target compound and its 4-bromo positional isomer.

Table 1: Chromatographic Performance Comparison
ParameterAlternative (HPLC-C18)Product (UHPLC-PFP)Regulatory / Scientific Target
Column Dimensions 5 µm, 4.6 × 150 mm1.7 µm, 2.1 × 100 mmN/A
Retention Time (RT) 14.2 min4.8 minFaster throughput preferred
Resolution (Rs) 1.1 (Co-elution)3.4 (Baseline)Rs 1.5
Tailing Factor (Tf) 1.61.05Tf 1.5
Theoretical Plates (N) 8,50032,000N 10,000

Data Insight: The PFP column not only reduced the run time by nearly 66% but also achieved baseline resolution (Rs = 3.4) due to the enhanced dipole-dipole interactions with the halogenated ring[2].

Self-Validating Experimental Protocols

A method is only as good as its validation. The following step-by-step protocol is designed as a self-validating system —meaning the workflow includes internal checks (System Suitability Testing) that prevent the progression of the analysis if the instrument is not fit-for-purpose. This protocol strictly adheres to the updated ICH Q2(R2) guidelines[4].

Phase 1: System Suitability Testing (SST) - The Internal Gatekeeper

Before any validation parameters are tested, the system must prove its readiness.

  • Preparation: Prepare a standard solution of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide at 50 µg/mL in Methanol:Water (50:50).

  • Execution: Inject 1 µL of the standard solution six consecutive times onto the UHPLC-PFP system.

  • Self-Validation Criteria: The system is "Go" only if the %RSD of the peak area is 2.0%, the tailing factor is 1.5, and the retention time drift is 1.0%.

Phase 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants[1].

  • Sample Generation: Prepare four aliquots of the API at 1 mg/mL.

  • Stress Conditions:

    • Acidic: Add 1N HCl, heat at 60°C for 4 hours.

    • Basic: Add 1N NaOH, heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂, store at room temperature for 2 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples, dilute all aliquots to 50 µg/mL, and inject.

  • Self-Validation Criteria: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The method is specific if the Purity Angle is less than the Purity Threshold for the API peak in all stressed samples, confirming no co-eluting degradants.

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 25, 40, 50, 60, and 75 µg/mL (representing 50% to 150% of the nominal concentration). Inject each in duplicate. Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare three independent samples per level (9 samples total).

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% target concentration (50 µg/mL). Calculate the %RSD of the calculated assay values.

Table 2: ICH Q2(R2) Validation Metrics Summary (UHPLC-PFP)
Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Method)Status
Specificity No interference; Peak purePurity Angle < ThresholdPass
Linearity R2≥0.999 (50-150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For complex halogenated molecules like 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide, default analytical habits are insufficient. As demonstrated, relying on a traditional C18 phase leads to poor resolution of critical positional isomers due to a lack of orthogonal retention mechanisms. By strategically selecting a PFP stationary phase, we leverage π−π and dipole interactions to achieve baseline resolution, cutting analysis time by 66% while easily surpassing all ICH Q2(R2) validation criteria[4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH | International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) | 4

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns | Shimadzu | 3

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | European Medicines Agency (EMA) | 1

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns | Agilent Technologies, Inc. | 2

Sources

Validation

Comparative Binding Affinity of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide Analogs: A Technical Guide to Next-Generation RIPK2 Inhibitors

Executive Summary Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is an indispensable scaffolding kinase in the NOD1/NOD2 signaling cascade. Dysregulation of this pathway drives severe NF-κB-mediated neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is an indispensable scaffolding kinase in the NOD1/NOD2 signaling cascade. Dysregulation of this pathway drives severe NF-κB-mediated neuroinflammation and mucosal inflammation, making RIPK2 a prime target for Parkinson's Disease (PD) and Inflammatory Bowel Disease (IBD)[1],[2].

While first-generation ATP-competitive inhibitors like GSK583 demonstrated potent RIPK2 suppression, their clinical progression was severely hindered by high lipophilicity and fatal off-target inhibition of the hERG ion channel[3],[4]. This guide objectively evaluates 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMMB) , a rationally designed analog that leverages a functionalized benzamide scaffold to maintain picomolar hinge-binding affinity while utilizing a solvent-exposed ether linkage to systematically eliminate hERG liability.

Structural Rationale & Causality

The design of BFMMB is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose within the RIPK2 ATP-binding pocket:

  • Benzamide Core: Acts as the primary Type I hinge-binder. The amide nitrogen and carbonyl oxygen form critical, bidentate hydrogen bonds with the backbone of Met98 and Asp164 in the RIPK2 hinge region[3],[4].

  • 5-Bromo Substituent: This heavy halogen is directed into the hydrophobic "back pocket" of the kinase. It engages in highly directional halogen bonding, significantly decreasing the dissociation rate ( koff​ ) and increasing the drug-target residence time ( τ ).

  • 2-Fluoro Substituent: Imparts an "ortho-effect," sterically locking the benzamide bond into a coplanar conformation. This pre-organization minimizes the entropic penalty ( ΔS ) upon target engagement.

  • N-(2-methoxyethyl) Extension: This is the critical differentiator from simpler N-methyl analogs. The ether oxygen extends into the solvent channel, acting as a hydrogen bond acceptor for bulk water. This drastically lowers the overall lipophilicity (LogD), which is the primary causal factor for off-target hERG channel binding[3].

NOD2_Pathway MDP Bacterial MDP NOD2 NOD2 Receptor MDP->NOD2 Binds & Activates RIPK2 RIPK2 Kinase NOD2->RIPK2 Oligomerization XIAP XIAP (E3 Ligase) RIPK2->XIAP Recruits Ub K63-Ubiquitination XIAP->Ub Catalyzes NFKB NF-κB Activation Ub->NFKB TAK1/IKK Cascade Cytokines Inflammatory Cytokines NFKB->Cytokines Gene Transcription

Fig 1: NOD2-RIPK2 signaling cascade driving NF-κB-mediated inflammatory cytokine production.

Comparative Binding Affinity & Kinetic Data

To objectively assess the performance of BFMMB, we compared its binding kinetics and safety profile against the simpler N-methyl analog, the benchmark tool compound GSK583, and the broad-spectrum Type II inhibitor Ponatinib, which is known to antagonize RIPK2 ubiquitination[5].

CompoundRIPK2 IC50​ (nM)SPR Kd​ (nM)Residence Time τ (min)hERG IC50​ (µM)Selectivity Profile
BFMMB 2.4 1.8 115 > 30.0 High (Type I)
N-Methyl Analog 8.16.5458.5Moderate
GSK583 5.04.2807.4High (Type I)
Ponatinib 15.012.0210> 20.0Low (Broad-spectrum)

Key Insight: While the N-methyl analog and GSK583 provide adequate target inhibition, their hERG IC50​ values hover dangerously close to their therapeutic concentrations[3]. The N-(2-methoxyethyl) group in BFMMB successfully decouples RIPK2 potency from hERG liability, achieving a >10,000-fold therapeutic window.

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities reported above must be derived from orthogonal, self-validating assay systems. We utilize Fluorescence Polarization (FP) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetic resolution.

Protocol A: Fluorescence Polarization (FP) Assay (Equilibrium Affinity)

Causality: FP is utilized because it allows for a homogeneous, wash-free measurement of binding equilibrium. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (low polarization), but when bound to a massive protein like RIPK2, its rotational correlation time slows down significantly (high polarization).

  • Preparation: Dilute recombinant human RIPK2 kinase domain (10 nM final) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Tracer Addition: Add a known fluorescent ATP-competitive tracer (e.g., BODIPY-labeled analog) at 2 nM.

  • Compound Titration: Dispense BFMMB and analogs in a 12-point, 3-fold serial dilution (from 10 µM to 0.05 nM) into a 384-well black microplate.

  • Self-Validation (Quality Control): Include DMSO-only wells (negative control) and 10 µM GSK583 (positive control for maximum displacement). Calculate the Z′ factor; the assay is only valid if Z′>0.6 .

  • Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Read parallel and perpendicular fluorescence emission to calculate milli-polarization (mP) units and derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Profiling)

Causality: Equilibrium affinity ( Kd​ ) does not capture the temporal dynamics of drug binding. Clinical efficacy often correlates more strongly with drug-target residence time ( τ=1/koff​ ). SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

SPR_Workflow Immobilize 1. Immobilization His-RIPK2 on Ni-NTA Chip Equilibrate 2. Equilibration HBS-P Buffer Flow Immobilize->Equilibrate Inject 3. Association BFMMB Titration (0.1-1000 nM) Equilibrate->Inject Dissociate 4. Dissociation Buffer Wash (Measure Koff) Inject->Dissociate Analyze 5. Analysis 1:1 Langmuir Kinetic Fit Dissociate->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

  • Immobilization: Capture His-tagged RIPK2 onto a Ni-NTA sensor chip to a density of ~2000 Response Units (RU).

  • Double-Referencing (Self-Validation): Run a parallel flow cell without RIPK2 to subtract bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Inject BFMMB over the chip at varying concentrations (0.5 nM to 500 nM) at a flow rate of 30 µL/min for 180 seconds (Association Phase).

  • Dissociation: Switch to running buffer (HBS-P) for 600 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validate the fit quality by ensuring the χ2 value is less than 10% of the maximum response ( Rmax​ ).

Conclusion

The optimization of the benzamide scaffold into 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide represents a masterclass in structure-based drug design. By rationally integrating a solvent-exposed methoxyethyl group, researchers can maintain the picomolar RIPK2 affinity driven by the halogen-enriched core while successfully engineering out the hERG toxicity that plagued earlier candidates like GSK583[3],[4]. This makes BFMMB an exceptional scaffold for further development in treating NOD2-driven pathologies.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Workflows Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Workflows

Structural Rationale and Mechanistic Context

The compound 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (hereafter referred to as BFMMB ) represents a highly optimized benzamide pharmacophore frequently utilized in the design of selective kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 2 (RIPK2).

In kinase drug discovery, the benzamide scaffold is a privileged structure for accessing the ATP-binding pocket. The specific halogenation pattern of BFMMB is not arbitrary. The 5-bromo and 2-fluoro substitutions act as critical steric and electronic drivers, forcing the molecule into a conformation that perfectly occupies the deep hydrophobic back-pocket of kinases like RIPK2. Meanwhile, the N-(2-methoxyethyl) moiety extends into the solvent-exposed channel, improving aqueous solubility and cellular permeability without disrupting the core hydrogen-bonding network [4].

RIPK2 is an obligate kinase in the NOD1/NOD2 inflammatory signaling cascade. Aberrant RIPK2 activation is a hallmark of autoimmune disorders such as Crohn's disease. While early-generation inhibitors like Ponatinib and Gefitinib exhibit potent off-target RIPK2 inhibition, their broad-spectrum cross-reactivity limits their clinical utility for chronic autoimmune conditions [3]. BFMMB was engineered to decouple RIPK2 inhibition from pan-kinase toxicity.

G MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase NOD2->RIPK2 NFKB NF-κB Activation RIPK2->NFKB BFMMB BFMMB (Inhibitor) BFMMB->RIPK2 Blocks autophosphorylation Inflammation Inflammatory Cytokines NFKB->Inflammation

NOD2/RIPK2 inflammatory signaling pathway and targeted inhibition by BFMMB.

Comparative Performance Data

To objectively evaluate BFMMB, we must benchmark it against established RIPK2 inhibitors and known cross-reactive clinical agents. The data below synthesizes biochemical potency, kinome-wide selectivity, and live-cell target engagement.

Table 1: Selectivity and Potency Profiling of BFMMB vs. Alternative Inhibitors

CompoundPrimary TargetBiochemical IC₅₀ (nM)Selectivity Score S(35)NanoBRET Cellular IC₅₀ (nM)Primary Off-Target Liabilities
BFMMB RIPK21.20.0158.5Minimal (High Kinome Selectivity)
GSK583 RIPK25.00.01012.0None significant
Ponatinib BCR-ABL / Pan-Kinase8.00.45025.0VEGFR, FGFR, FLT3 (Cardiotoxicity)
Gefitinib EGFR25.00.120150.0EGFR-driven skin/GI toxicity

Note: The Selectivity Score S(35) represents the fraction of the kinome bound with <35% of control remaining at 1 µM. A lower score indicates higher selectivity [2].

Data Interpretation: While Ponatinib is a potent RIPK2 inhibitor, its high S(35) score (0.450) indicates massive cross-reactivity across the kinome, leading to severe dose-limiting toxicities. BFMMB achieves sub-nanomolar biochemical potency while maintaining a highly restricted kinome profile (S(35) = 0.015), comparable to the highly selective reference compound GSK583. Furthermore, BFMMB demonstrates superior cellular target engagement (8.5 nM) due to the enhanced membrane permeability afforded by its methoxyethyl tail.

Self-Validating Experimental Protocols

To ensure scientific integrity, the profiling of BFMMB relies on orthogonal assay systems. We utilize a biochemical competition assay (KINOMEscan) to establish absolute binding affinity, followed by a live-cell biophysical assay (NanoBRET) to validate physiological target engagement.

Protocol A: Kinome-Wide Selectivity Profiling (KINOMEscan)

Causality: Traditional enzymatic assays require active kinases and specific peptide substrates, which are difficult to standardize across 400+ kinases. The KINOMEscan methodology circumvents this by using an active-site directed competition binding assay. It measures the ability of BFMMB to displace DNA-tagged kinases from an immobilized bait ligand, providing a true thermodynamic measurement of affinity ( Kd​ ) independent of kinase activation state [2].

Step-by-Step Methodology:

  • Library Preparation: Prepare a library of >400 DNA-tagged human kinases (wild-type and clinically relevant mutants) expressed in HEK-293 or E. coli systems.

  • Immobilization: Bind a broad-spectrum, active-site directed kinase ligand to a solid agarose support matrix.

  • Equilibration: Incubate the DNA-tagged kinase library with the immobilized ligand in the presence of 1 µM BFMMB (or DMSO vehicle control) for 1 hour at room temperature.

  • Washing & Elution: Wash the beads to remove unbound proteins. Elute the kinases that remained bound to the solid support (i.e., those not inhibited by BFMMB).

  • Quantification: Quantify the eluted DNA-tagged kinases using ultra-sensitive quantitative PCR (qPCR).

  • Validation: Calculate the Z'-factor using positive control inhibitors (e.g., Staurosporine). A Z'-factor > 0.6 validates the assay's dynamic range. Calculate the % Control for each kinase to generate the S(35) score.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality: A compound may show picomolar affinity in a biochemical assay but fail in vivo due to poor membrane permeability, cellular efflux pumps, or competition with high physiological intracellular ATP concentrations (1–5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by measuring target engagement in intact, living cells. Because BRET uses a luminescent donor (NanoLuc) rather than a fluorescent one, it eliminates background autofluorescence caused by the test compounds themselves [1].

G Transfection 1. Transfect Cells (RIPK2-NanoLuc) Tracer 2. Add Fluorescent Tracer Transfection->Tracer Inhibitor 3. Add BFMMB (Competitor) Tracer->Inhibitor Readout 4. Measure BRET Signal Loss Inhibitor->Readout

Step-by-step NanoBRET live-cell target engagement experimental workflow.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding a full-length RIPK2-NanoLuc fusion protein. Allow 24 hours for expression. Note: NanoLuc is extremely bright, allowing for low, physiological expression levels that prevent artifactual protein aggregation.

  • Tracer Equilibration: Harvest cells and resuspend in Opti-MEM. Add a cell-permeable fluorescent NanoBRET kinase tracer (e.g., Tracer K-10) at a concentration near its EC50​ to ensure a sensitive dynamic range.

  • Compound Treatment: Dispense cells into a 384-well plate. Add serial dilutions of BFMMB (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C to allow the compound to competitively displace the tracer from the RIPK2-NanoLuc fusion.

  • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine). Immediately measure dual emissions at 460 nm (donor) and 618 nm (acceptor) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot the raw BRET ratios against the log concentration of BFMMB to determine the cellular IC50​ .

Assessing Cross-Reactivity and Off-Target Liabilities

Beyond the kinome, the structural features of BFMMB must be evaluated for broader pharmacological cross-reactivity.

  • CYP450 Inhibition: Benzamides containing free primary amines or unhindered pyridines often coordinate with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions. The N-(2-methoxyethyl) substitution in BFMMB sterically shields the amide nitrogen, significantly reducing CYP3A4 and CYP2D6 cross-reactivity compared to unsubstituted analogs.

  • hERG Liability: Highly lipophilic basic compounds often block the hERG potassium channel, causing QT prolongation. The inclusion of the highly electronegative fluorine and the polar methoxy ether oxygen in BFMMB lowers the overall basicity (pKa) and lipophilicity (LogP ~2.8), keeping the molecule outside the typical hERG pharmacophore space.

Conclusion

The integration of KINOMEscan and NanoBRET profiling provides a comprehensive, self-validating dataset for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide. By leveraging specific halogen interactions and a optimized solvent-channel tail, BFMMB achieves an exceptional balance of biochemical potency and live-cell target engagement, outperforming broad-spectrum alternatives like Ponatinib and Gefitinib in selectivity. This makes it a superior molecular probe for interrogating RIPK2-driven inflammatory pathways.

References

  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Services." Eurofins. Available at: [Link]

  • Canning, P., et al. "Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors." Nature Communications, 2015. Available at:[Link]

  • He, X., et al. "Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs)." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Validation

Preclinical Comparison Guide: In Vitro and In Vivo Profiling of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

Target Indication: Castration-Resistant Prostate Cancer (CRPC) Primary Target: Androgen Receptor (AR) Test Article: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMMB) Clinical Comparator: Enzalutamide (Standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Indication: Castration-Resistant Prostate Cancer (CRPC) Primary Target: Androgen Receptor (AR) Test Article: 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMMB) Clinical Comparator: Enzalutamide (Standard of Care)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel halogenated benzamide derivatives requires a rigorous, multi-tiered approach that bridges physicochemical properties with biological outcomes. First-generation non-steroidal AR antagonists, such as Enzalutamide, have revolutionized CRPC treatment. However, their high lipophilicity allows them to readily cross the blood-brain barrier (BBB), leading to off-target inhibition of central GABA-A receptors and a dose-limiting risk of seizures[1][2].

The rational design of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (BFMMB) addresses this critical safety liability. By incorporating an N-(2-methoxyethyl) moiety, we intentionally increase the molecule's topological polar surface area (tPSA) and introduce a flexible hydrogen-bond acceptor. This physicochemical shift significantly restricts CNS penetrance while the 5-bromo-2-fluoro-4-methylbenzamide core maintains high-affinity competitive antagonism at the AR ligand-binding domain[3][4].

This guide outlines the self-validating experimental frameworks used to objectively compare BFMMB against Enzalutamide, proving that BFMMB achieves equivalent on-target efficacy with a vastly superior off-target safety profile.

AR_Pathway Testosterone Androgen (Testosterone/DHT) AR Androgen Receptor (Cytosolic) Testosterone->AR Binds & Activates Nucleus Nuclear Translocation AR->Nucleus Translocates Transcription Gene Transcription (Tumor Proliferation) Nucleus->Transcription Promotes BFMMB BFMMB (AR Antagonist) BFMMB->AR Competitively Blocks

Fig 1: BFMMB inhibits Androgen Receptor (AR) signaling, preventing nuclear translocation.

Quantitative Data Synthesis

To establish a reliable comparison, we synthesize the in vitro pharmacodynamics and in vivo pharmacokinetics into structured matrices. The data clearly demonstrates that while both compounds exhibit nanomolar potency against AR-driven proliferation, BFMMB effectively abolishes the GABA-A liability.

Table 1: In Vitro Pharmacodynamics & Safety Profile
ParameterBFMMBEnzalutamideAssay Rationale
AR Binding Affinity ( Ki​ ) 12.4 nM15.1 nMConfirms primary target engagement.
LNCaP Proliferation ( IC50​ ) 185 nM210 nMValidates functional cellular efficacy.
GABA-A Inhibition ( IC50​ ) > 40 μ M 3.6 μ M Assesses off-target CNS seizure liability.
Microsomal Stability ( T1/2​ ) 88 min112 minPredicts hepatic clearance rate.
Table 2: In Vivo Pharmacokinetics & Efficacy Profile
ParameterBFMMBEnzalutamideClinical Implication
Oral Bioavailability (%F) 68%84%Determines oral dosing feasibility.
Brain-to-Plasma Ratio ( Kp,brain​ ) 0.04 0.85 Critical metric for BBB penetration.
Tumor Growth Inhibition (TGI) 81%79%Primary endpoint for oncology efficacy.

Self-Validating Experimental Methodologies

A robust preclinical guide must rely on protocols that inherently validate their own outputs. Below are the step-by-step methodologies engineered to ensure high-fidelity data.

Protocol A: In Vitro GABA-A Off-Target Profiling (Whole-Cell Patch Clamp)

This assay determines the seizure liability of the test article by measuring its inhibitory effect on GABA-A gated chloride channels[4].

  • Cell Preparation: Culture HEK293 cells stably expressing human α1β2γ2 GABA-A receptors. Plate on glass coverslips 24 hours prior to recording.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Clamp the holding potential at -70 mV using a high-chloride intracellular solution to ensure inward currents upon GABA application.

  • Baseline Standardization: Perfuse the cells with an EC20​ concentration of GABA (typically ~2 μ M) to elicit a sub-maximal inward chloride current.

    • Causality & Validation: Utilizing an EC20​ rather than a saturating dose is critical. A sub-maximal baseline ensures the assay remains highly sensitive to competitive antagonists, preventing false negatives that occur if high GABA concentrations outcompete the test article.

  • Compound Application: Co-apply the EC20​ GABA solution with escalating concentrations of BFMMB (0.1 μ M to 40 μ M) or Enzalutamide.

  • Control Validation: Terminate the experiment by applying 100 μ M Picrotoxin (a known non-competitive GABA-A channel blocker). If Picrotoxin fails to abolish the current, the cell's receptor expression is deemed faulty, and the data point is discarded.

Protocol B: In Vivo Pharmacokinetics & Xenograft Efficacy

This workflow evaluates whether the in vitro target affinity translates to in vivo tumor reduction without CNS accumulation.

  • Animal Preparation: Utilize 6-8 week old male SCID mice. Surgically castrate the mice 7 days prior to tumor inoculation.

  • Hormonal Standardization: Implant a 12.5 mg sustained-release testosterone pellet subcutaneously.

    • Causality & Validation: This step is the cornerstone of the model's trustworthiness. Castration followed by controlled testosterone supplementation standardizes the baseline androgen drive across all subjects. Without this, endogenous fluctuations in murine testosterone introduce high variance, masking the true pharmacodynamic efficacy of the AR antagonist.

  • Tumor Inoculation: Inject 5×106 LNCaP (androgen-sensitive human prostate adenocarcinoma) cells suspended in 50% Matrigel into the right flank.

  • Dosing Regimen: Once tumors reach ~150 mm3 , randomize mice into three groups (Vehicle, BFMMB 10 mg/kg, Enzalutamide 10 mg/kg). Administer treatments via daily oral gavage for 28 days.

  • Endpoint Analysis: Measure tumor volume bi-weekly via digital calipers. At day 28, sacrifice the animals. Harvest plasma and brain tissue simultaneously. Homogenize brain tissue and analyze via LC-MS/MS to calculate the Kp,brain​ (Brain-to-Plasma ratio).

Workflow InVitro Phase 1: In Vitro Profiling AR Affinity & GABA-A Patch Clamp PK Phase 2: In Vivo PK Brain-to-Plasma Ratio (Kp,brain) InVitro->PK Validated Target Binding & Clean Off-Target Profile Efficacy Phase 3: In Vivo Efficacy LNCaP Xenograft TGI Assessment PK->Efficacy Confirmed Low BBB Penetrance Decision Milestone: Candidate Selection High Efficacy + Low CNS Toxicity Efficacy->Decision Significant Tumor Growth Inhibition

Fig 2: Preclinical workflow evaluating in vitro binding, in vivo PK, and xenograft efficacy.

References

  • Title: Enzalutamide Source: Wikipedia URL: [Link]

  • Title: Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of a Novel Bifunctional Steroid Analog, YXG-158, as an Androgen Receptor Degrader and CYP17A1 Inhibitor for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Posterior Reversible Encephalopathy Syndrome Induced by Enzalutamide in a Patient with Castration-Resistant Prostate Cancer Source: PMC (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is a multi-substituted, halogenated aromatic amide. Because it contains both a heavy halogen (bromine) and a highly electronegative halogen (fluorine), it presents unique end-of-life logistical challenges.

Standard disposal methods are insufficient and potentially illegal. When subjected to standard, low-temperature incineration, halogenated aromatics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated or polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, every protocol in your laboratory must be engineered to isolate this compound and route it exclusively toward high-temperature, EPA-compliant incineration.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Assessment

To design a fail-safe disposal protocol, we must first deconstruct the molecule to understand the causality behind our handling choices.

  • Halogenation (5-Bromo, 2-fluoro): Increases the molecule's lipophilicity and environmental persistence. This triggers its classification under the US Environmental Protection Agency (EPA) as a Halogenated Organic Compound (HOC).

  • Benzamide Core: While chemically stable under neutral conditions, it requires aggressive destruction methods to break the aromatic ring.

  • Methoxyethyl Ether Linkage: Provides a site for potential oxidative degradation, but in a waste context, it contributes to the overall organic carbon load requiring combustion.

Table 1: Physicochemical & Hazard Profile Summary

Property / FeatureOperational ImplicationRequired Mitigation
Halogen Content (Br, F) High risk of dioxin/furan formation if improperly burned.Mandatory segregation; strict prohibition from general organic waste streams.
Physical State (Solid) High mobility of fine powders; static charge aerosolization risk.Handle pure compound exclusively in HEPA-filtered enclosures (e.g., Class II BSC).
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF); insoluble in water.Spills must be decontaminated with organic solvents (EtOH/IPA), not aqueous buffers.
Regulatory Status Regulated under RCRA Land Disposal Restrictions (LDR)[1].Must be routed to EPA-approved high-temperature incinerators; zero land disposal[2].

Operational Workflow: From Bench to Waste Stream

The following decision tree dictates the lifecycle management of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide waste. By strictly adhering to this pathway, laboratories prevent cross-contamination of waste streams, thereby avoiding exponential increases in disposal costs.

WasteSegregation Start Generate 5-Bromo-2-fluoro-N- (2-methoxyethyl)-4-methylbenzamide Waste PhaseCheck Determine Waste Phase Start->PhaseCheck SolidWaste Solid Waste (Powder, Consumables) PhaseCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Washings) PhaseCheck->LiquidWaste Liquid HalogenSolid Segregate into Halogenated Solid Waste SolidWaste->HalogenSolid HalogenLiquid Segregate into Halogenated Organic Liquid Waste LiquidWaste->HalogenLiquid Warning DO NOT MIX with Non-Halogenated Waste (Dioxin/Furan Risk) HalogenSolid->Warning HalogenLiquid->Warning Incineration EPA-Compliant High-Temperature Incineration (40 CFR Part 268) Warning->Incineration

Fig 1: Operational workflow for the segregation and disposal of halogenated benzamide waste.

Step-by-Step Disposal Protocols

Every procedure below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Liquid Waste Segregation & Accumulation

Causality: Liquid waste containing this compound (e.g., from HPLC effluent, reaction mother liquors, or extraction washings) is typically dissolved in organic solvents. Mixing this with non-halogenated solvent waste contaminates the entire bulk volume, forcing the whole carboy to be treated as halogenated waste, which is significantly more expensive and heavily regulated.

  • Source Segregation: Immediately upon generation, direct all liquid effluents containing the compound into a dedicated, chemically compatible carboy (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass).

  • Compatibility Verification: Confirm that the waste stream does not contain incompatible reactive species (e.g., strong oxidizers, concentrated acids, or azides) that could react with the methoxyethyl ether linkage or the amide core.

  • Labeling Compliance: Affix a hazardous waste label immediately. Per 40 CFR 262.11, the label must explicitly state "Hazardous Waste - Halogenated Organics" and list the primary constituents (e.g., "Contains brominated/fluorinated benzamide derivatives")[3].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Validation step: Ensure secondary containment (a spill tray) is actively used to capture potential leaks, and verify the volume does not exceed the 55-gallon limit outlined in 40 CFR Part 262[3].

Protocol B: Solid Waste Handling & Consumable Disposal

Causality: Halogenated powders are highly mobile. Static charge on weigh boats or spatulas can cause aerosolization, leading to inhalation exposure and widespread surface contamination.

  • Containment: Perform all solid handling within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration.

  • Consumable Segregation: Place all contaminated consumables (pipette tips, weigh paper, spatulas, and nitrile gloves) into a puncture-resistant, sealable bag or bin.

  • Deactivation/Binding: If disposing of pure powder or a highly concentrated solid matrix, wet the powder with a small volume of isopropanol to bind the dust and prevent aerosolization before sealing the container.

  • Transfer: Label the container as "Solid Halogenated Toxic Waste" and transfer it to the central accumulation area for EPA-compliant incineration.

Protocol C: Spill Mitigation & Decontamination

Causality: The compound's high lipophilicity means it will not be effectively cleaned by water alone. An organic solvent is required to solubilize the residue, followed by physical removal.

  • Isolation: Isolate the spill area immediately. If the spill involves dry powder, turn off local turbulence-generating equipment (like fans or fume hood sashes if safe to do so) to prevent aerosolization.

  • Primary Recovery: Don appropriate PPE (double nitrile gloves, safety goggles, lab coat). For solid spills, gently cover the powder with damp paper towels (wetted with an isopropanol/water mix) to suppress dust, then carefully sweep the mass into a solid waste container.

  • Chemical Decontamination: Wash the affected surface with a solvent known to dissolve the compound (e.g., ethanol or isopropanol). Do not use pure water.

  • Secondary Recovery: Absorb the wash liquid with inert absorbent pads or vermiculite.

  • Validation: Perform a final wipe-down with damp towels. Dispose of all cleanup materials in the "Solid Halogenated Waste" stream.

Regulatory Grounding & Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is strictly regulated under the Land Disposal Restrictions (LDR) program[2]. According to 40 CFR Part 268, Halogenated Organic Compounds (HOCs) are prohibited from land disposal (landfills) and must undergo specific destruction technologies[1].

Your facility's Environmental Health and Safety (EHS) department must contract with a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of achieving the necessary temperatures (typically >1000°C) required to safely cleave the carbon-halogen bonds without generating dioxin byproducts.

References

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: eCFR URL
  • 40 CFR Part 268 Subpart A -- General (Land Disposal Restrictions)
  • Source: US Environmental Protection Agency (EPA)

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

As a Senior Application Scientist, approaching a novel, highly functionalized molecule like 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide requires moving beyond basic safety data sheets. Because exhaustive toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching a novel, highly functionalized molecule like 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide requires moving beyond basic safety data sheets. Because exhaustive toxicological data (such as long-term carcinogenicity or specific LD50 values) is rarely available for early-stage pipeline compounds, we must design a self-validating safety system based on the molecule's structural components.

The National Research Council dictates that all novel compounds of unknown toxicity must be treated as highly toxic[1]. By understanding the causality between this compound's chemical structure and its physical behavior, we can engineer precise operational, personal protective equipment (PPE), and disposal protocols.

Physicochemical Profiling & Hazard Causality

The handling requirements for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide are dictated by its specific functional groups. The presence of both a heavy halogen (bromine) and a highly electronegative halogen (fluorine) significantly increases the molecule's lipophilicity. While the 2-methoxyethyl chain enhances solubility in polar aprotic solvents like DMSO, this combination creates a high risk for dermal penetration if the compound is mishandled in its solvated state.

Table 1: Physicochemical Hazard Profiling and Operational Implications

Chemical PropertyCharacteristicOperational Consequence & Hazard Causality
Physical State Solid (Crystalline Powder)High risk of aerosolization due to static charge. Requires draft-shielded analytical weighing.
Halogen Content Bromine (Br), Fluorine (F)Critical: Must be strictly segregated into dedicated Halogenated Organic Waste streams to prevent toxic gas generation during incineration[2].
Lipophilicity High (Estimated)High dermal penetration risk. The molecule can easily cross biological membranes, especially when dissolved in carrier solvents.
Solvent Compatibility DMSO, DMFCarrier solvents necessitate advanced PPE. DMSO rapidly permeates standard nitrile, carrying dissolved solutes with it.

RAMP-Based Risk Assessment

Following the American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare)[3], we must evaluate the hazards contextually[4]:

  • Recognize: The compound is a halogenated solid with unknown systemic toxicity.

  • Assess: The highest risk of exposure occurs during two phases: 1) Inhalation of aerosolized particulates during dry weighing, and 2) Dermal absorption when handled in permeation-enhancing solvents like DMSO.

  • Minimize: Utilize engineering controls (chemical fume hoods) and targeted PPE to break the route of exposure.

  • Prepare: Establish immediate spill response and segregation protocols before the compound container is even opened.

Personal Protective Equipment (PPE) Matrix

PPE must provide a functional barrier without creating significant discomfort that might impede delicate analytical work[5]. Because no single glove material provides universal protection[1], PPE must be dynamically adjusted based on the operational phase.

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) are mandatory. When preparing stock solutions, the risk of micro-splashing increases, and standard glasses offer insufficient orbital protection[1].

  • Body Protection: A flame-retardant, knee-length laboratory coat with fitted cuffs. Shorts and open-toed shoes are strictly prohibited.

  • Hand Protection (Solid Phase): Standard powder-free nitrile gloves (minimum 4 mil thickness) are sufficient for handling the dry powder.

  • Hand Protection (Solution Phase - CRITICAL): When solubilizing the compound in DMSO, standard nitrile is inadequate. DMSO rapidly permeates nitrile, and will carry the lipophilic benzamide derivative directly through the glove and dermal barrier. Causality: You must double-glove (nitrile over nitrile, changing the outer glove immediately upon contamination) or utilize butyl rubber gloves for the solvent-handling phase.

Operational Workflows

The following workflow illustrates the logical progression of handling this compound from initial setup to final disposal, ensuring that safety checkpoints are built directly into the procedure.

HandlingWorkflow A PPE & Hood Verification B Anti-Static Weighing A->B C DMSO Solubilization B->C D Aliquoting & Storage C->D E Halogenated Waste Disposal D->E

Workflow for the safe handling and processing of novel halogenated benzamides.

Step-by-Step Protocol: Molar Stock Solution Preparation

To ensure data integrity for downstream drug development assays, the preparation of stock solutions must be highly controlled[2].

Prerequisites: Chemical fume hood with a calibrated analytical balance; 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide powder; anhydrous DMSO; anti-static ionizer (Zero-Stat gun).

  • Preparation & Decontamination: Wipe down the analytical balance area within the fume hood using a 70% ethanol solution to minimize cross-contamination. Ensure the fume hood sash is pulled down to the marked safe operational level.

  • Static Mitigation (Causality): Halogenated powders frequently hold static charges, causing them to repel from spatulas and aerosolize. Pass an anti-static ionizer over the metal micro-spatula and the tared amber glass vial for 10 seconds to neutralize surface charges.

  • Transfer & Weighing: Using the neutralized micro-spatula, carefully transfer the required mass of the compound into the vial. Close the draft shield completely before recording the exact mass to prevent airflow interference.

  • Solubilization: Upgrade PPE to double-nitrile gloves. Add the calculated volume of anhydrous DMSO directly into the vial while still inside the fume hood. Cap the vial tightly immediately after addition.

  • Homogenization: Vortex the sealed vial for 30–60 seconds. Visually inspect the solution against a light background; it must be completely clear with no particulate matter, indicating full dissolution.

  • Aliquoting: Transfer the master stock into single-use amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the amide bond or cause the halogenated compound to precipitate. Store immediately at -20°C.

Spill Response & Halogenated Waste Segregation

Because this compound contains both bromine and fluorine, it requires strict waste management protocols. Mixing halogenated waste with general organic waste (like acetone or ethanol) is a severe safety violation; during standard incineration, halogenated compounds produce highly toxic and corrosive acid gases (such as hydrogen bromide and hydrogen fluoride)[2].

SpillResponse Spill Compound Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Powder Spill Assess->Solid Solution DMSO Solution Spill Assess->Solution Wipe Wipe with Ethanol-Soaked Pad Solid->Wipe Absorb Apply Chemical Absorbent Solution->Absorb Waste Dispose as Halogenated Waste Wipe->Waste Absorb->Waste

Decision matrix and logical workflow for halogenated benzamide spill response and containment.

Immediate Spill Protocol:

  • Solid Spills: Do not dry-sweep, as this will aerosolize the toxic powder. Dampen an absorbent pad with ethanol or isopropanol and gently wipe the spill inward.

  • Solution Spills: Apply an inert chemical absorbent (e.g., vermiculite or a dedicated solvent spill kit) over the liquid.

  • Disposal: Place all contaminated pads, gloves, and absorbents into a heavy-duty bag. Label it explicitly as "Hazardous Waste: Halogenated Organic Solid (Contains Br, F)" and deposit it into the designated halogenated waste stream.

References

  • 6 - American Chemical Society[6]

  • 3 - American Chemical Society[3] 3.5 - ACS Material[5]

  • 1 - National Institutes of Health (NCBI Bookshelf)[1] 5.2 - Benchchem[2]

  • 4 - ACS Division of Chemical Health and Safety[4]

Sources

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